(5-methyl-1H-indazol-6-yl)boronic acid
Description
Properties
IUPAC Name |
(5-methyl-1H-indazol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-2-6-4-10-11-8(6)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSYCXICBAFOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)C=NN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657259 | |
| Record name | (5-Methyl-1H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-42-6 | |
| Record name | (5-Methyl-1H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methyl-1H-indazol-6-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (5-methyl-1H-indazol-6-yl)boronic acid (CAS No. 1310383-42-6) for Researchers in Drug Discovery
This guide provides a comprehensive technical overview of (5-methyl-1H-indazol-6-yl)boronic acid, a key building block in contemporary medicinal chemistry. Its unique structural features and reactivity make it a valuable reagent for the synthesis of complex molecules, particularly in the development of targeted therapeutics. This document will delve into its synthesis, physicochemical properties, and critical applications, with a focus on its role in the generation of kinase inhibitors.
Introduction: The Significance of the Indazole Scaffold and Boronic Acids in Drug Discovery
The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including several FDA-approved drugs.[1] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets. When functionalized with a boronic acid, the indazole scaffold becomes a versatile building block for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern drug discovery, enabling the efficient and modular synthesis of complex molecular architectures.[2]
This compound, with its specific substitution pattern, offers medicinal chemists a unique tool to explore structure-activity relationships (SAR) in drug design. The methyl group at the 5-position can influence binding interactions and metabolic stability, while the boronic acid at the 6-position provides a reactive handle for further molecular elaboration.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a commercially available starting material. The overall synthetic strategy involves the formation of a brominated indazole intermediate, followed by a palladium-catalyzed borylation reaction.
Synthetic Workflow Overview
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for analogous transformations.[2][3][4]
Step 1: Synthesis of 6-Bromo-5-methyl-1H-indazole
-
Acetylation of 4-bromo-2-methylaniline: To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform, add acetic anhydride (1.1 eq) dropwise at a controlled temperature (e.g., below 40°C).[3] Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).
-
Diazotization and Cyclization: To the crude N-(4-bromo-2-methylphenyl)acetamide from the previous step, add potassium acetate (1.5 eq) and isoamyl nitrite (1.5 eq).[3] Heat the mixture to reflux (approximately 68°C) for an extended period (e.g., 20 hours).[3]
-
Hydrolysis and Work-up: After cooling, remove the volatile components under reduced pressure. Add concentrated hydrochloric acid and heat to facilitate the hydrolysis of the acetyl group.[3] Subsequently, basify the mixture with a strong base like sodium hydroxide to a pH of 11.[3] The crude 6-bromo-5-methyl-1H-indazole can then be isolated by filtration and purified, for example, by recrystallization or column chromatography.
Step 2: Miyaura Borylation to this compound
-
Reaction Setup: In a reaction vessel, combine 6-bromo-5-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as PdCl2(dppf) (0.03 eq).[2][4][5]
-
Solvent and Reaction Conditions: Add anhydrous 1,4-dioxane to the vessel and degas the mixture. Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and perform an aqueous work-up. The pinacol ester of the boronic acid can be isolated and, if necessary, hydrolyzed to the free boronic acid. Purification is typically achieved by column chromatography on silica gel.
Physicochemical and Analytical Data
A thorough characterization of this compound is essential for its use in research and development. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 1310383-42-6 | [6] |
| Molecular Formula | C₈H₉BN₂O₂ | [6] |
| Molecular Weight | 175.98 g/mol | [6] |
| Appearance | Solid | [6] |
| InChI Key | FVSYCXICBAFOGW-UHFFFAOYSA-N | [6] |
Analytical Data (Typical):
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct signals for the indazole core carbons and the methyl group.[8]
-
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
This compound is a valuable building block for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[9][10] The indazole scaffold is known to interact with the hinge region of the ATP-binding site of many kinases.[11]
The Suzuki-Miyaura Cross-Coupling in Action
The primary utility of this compound lies in its participation in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the facile formation of a carbon-carbon bond between the indazole core and a variety of aryl or heteroaryl halides, enabling the rapid generation of diverse chemical libraries for biological screening.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Case Study: AXL Kinase Inhibitors
The AXL receptor tyrosine kinase is a validated target in oncology, with its overexpression being associated with poor prognosis and drug resistance in various cancers.[12][13][14] Several research programs have focused on the development of indazole-based AXL inhibitors.[11][12][15] While a specific, publicly disclosed AXL inhibitor synthesized directly from this compound is not explicitly detailed in the initial search results, the structural motifs present in known indazole-based AXL inhibitors strongly suggest the utility of this building block in their synthesis.[11][12] The 5-methyl group can occupy a hydrophobic pocket in the kinase domain, while the 6-position provides a vector for attaching various solubilizing or target-interacting groups.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and utility in the robust Suzuki-Miyaura cross-coupling reaction make it an attractive tool for medicinal chemists. The growing importance of indazole-based kinase inhibitors, particularly those targeting AXL kinase, ensures that this compound will continue to be a relevant and sought-after intermediate in the quest for novel therapeutics. Further research into the development of more efficient and scalable synthetic routes, as well as the exploration of its application in the synthesis of inhibitors for other kinase targets, will undoubtedly expand its utility in the field of drug discovery.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Indazole-4-boronic acid, hydrochloride(1023595-17-6) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. benchchem.com [benchchem.com]
- 12. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Value of Indazole Boronic Acids
An In-depth Technical Guide to the Synthesis, Properties, and Applications of (5-methyl-1H-indazol-6-yl)boronic acid
This guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. While specific literature on this exact isomer is emerging, this document synthesizes available data, draws logical inferences from closely related analogues, and presents field-proven protocols to empower researchers in their synthetic and drug development endeavors. We will delve into its physicochemical properties, plausible synthetic routes, core applications in cross-coupling chemistry, and its potential as a pharmacophore, grounding all claims in authoritative references.
The indazole ring system, a bioisostere of indole, is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone for designing molecules that modulate various biological targets. The introduction of a boronic acid moiety onto this scaffold dramatically enhances its synthetic utility.
Boronic acids are exceptionally versatile intermediates, primarily due to their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction allows for the precise and efficient formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are central to many modern pharmaceuticals.[2][4] Furthermore, the boronic acid group itself can act as a pharmacophore, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a mechanism exploited by several FDA-approved drugs.[5][6]
This compound combines the desirable indazole core with this powerful chemical handle, positioning it as a key building block for creating novel chemical entities with therapeutic potential.
Physicochemical Profile and Structural Isomers
A precise understanding of a compound's physical properties is fundamental to its application. Below is a comparative table of this compound and its closely related structural isomers. The similarities in molecular weight and formula underscore the subtlety and importance of regiochemistry in determining the ultimate biological and chemical activity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound | 1310383-42-6 | C₈H₉BN₂O₂ | 175.98 | Solid[7] |
| (5-Methyl-1H-indazol-4-yl)boronic acid | 1245816-10-7 | C₈H₉BN₂O₂ | 175.98 | White to light solid[8] |
| (6-Methyl-1H-indazol-5-yl)boronic acid | 1310405-35-6 | C₈H₉BN₂O₂ | 175.98 | Solid[9][10] |
| 1-Methyl-1H-indazole-6-boronic acid | 1150114-80-9 | C₈H₉BN₂O₂ | 175.98 | Solid |
| 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 | C₈H₉BN₂O₂ | 175.98 | - |
Synthesis and Mechanistic Considerations
The synthesis of aryl and heteroaryl boronic acids typically involves the borylation of an organometallic intermediate derived from a corresponding halide. A robust and widely applicable strategy involves the halogen-metal exchange of a bromo-indazole followed by trapping with a borate ester.
Proposed Synthetic Workflow
A plausible and efficient synthesis of this compound starts from the commercially available 5-methyl-1H-indazole. The workflow involves regioselective bromination followed by a lithium-halogen exchange and borylation.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
Disclaimer: This is a representative protocol adapted from standard procedures for analogous compounds.[11][12] All reactions should be performed by trained chemists under an inert atmosphere with appropriate personal protective equipment.
Step 1: Synthesis of 6-bromo-5-methyl-1H-indazole
-
To a stirred solution of 5-methyl-1H-indazole (1.0 eq) in anhydrous acetonitrile (ACN), cool the mixture to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-bromo-5-methyl-1H-indazole.
Step 2: Synthesis of this compound
-
N-Protection (Recommended): To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous THF, add NaH (1.2 eq) at 0 °C. Stir for 30 minutes, then add a suitable protecting group reagent (e.g., SEM-Cl, 1.1 eq). Stir overnight at room temperature. Work up by quenching with water and extracting with ethyl acetate. Purify as needed. The protection of the indazole N-H prevents side reactions during the lithiation step.
-
Dissolve the N-protected 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.
-
Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting mixture at -78 °C for 1 hour. The lithium-halogen exchange is typically rapid at this temperature.
-
To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
After addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M aqueous HCl solution at 0 °C. Stir vigorously for 1-2 hours to effect hydrolysis of the borate ester and removal of the protecting group.
-
Extract the product with ethyl acetate. The product may precipitate or remain in the aqueous layer depending on pH. Adjust pH if necessary to facilitate extraction.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or trituration from a suitable solvent system (e.g., ether/hexanes) to yield the final product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][13] This reaction provides a powerful method for C-C bond formation between the C6 position of the indazole and various sp²-hybridized carbon atoms (aryl, vinyl, heteroaryl).
Catalytic Cycle Mechanism
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This is a general protocol. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[4][14]
-
To a reaction vial, add this compound (1.2 eq), the aryl halide partner (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). The water is crucial for activating the boronic acid in the transmetalation step.[3]
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or heteroaryl product.
Applications in Medicinal Chemistry
The (5-methyl-1H-indazol-6-yl) moiety is a valuable pharmacophore for developing targeted therapeutics. Its utility stems from its ability to form key interactions with biological targets and its prime positioning for synthetic elaboration via the boronic acid handle.
-
Kinase Inhibitors: The indazole core is prevalent in numerous kinase inhibitors. The C6 position can be functionalized via Suzuki coupling to introduce aryl or heteroaryl groups that occupy the hydrophobic regions of the ATP-binding pocket. The 5-methyl group can provide additional van der Waals contacts or sterically orient the molecule for optimal binding.
-
Enzyme Inhibition: As a boronic acid, the compound itself has the potential to act as an inhibitor of serine or threonine hydrolases.[5] The boronic acid can form a tetrahedral, covalent but reversible adduct with the catalytic hydroxyl group in an enzyme's active site.
-
Scaffold for Library Synthesis: The true power of this building block lies in its ability to facilitate the rapid synthesis of diverse compound libraries.[2] By coupling this compound with a wide array of aryl and heteroaryl halides, researchers can efficiently explore the structure-activity relationship (SAR) around the indazole core, accelerating the lead optimization process in drug discovery.
Safety, Handling, and Storage
As a member of the boronic acid class of compounds, this compound requires careful handling.
-
Hazards Identification: Based on data for analogous compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] It may also cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17]
-
Handling: Avoid creating dust.[17][18] Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] Boronic acids can be prone to dehydration to form boroxines, so storage under an inert atmosphere is recommended for long-term stability.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]
Conclusion
This compound stands as a highly valuable and versatile building block for chemical synthesis and drug discovery. Its strategic combination of the biologically relevant indazole scaffold and the synthetically powerful boronic acid functional group makes it an essential tool for creating complex molecules. Through robust synthetic protocols and its cornerstone application in Suzuki-Miyaura cross-coupling, this compound provides a reliable gateway to novel chemical matter, empowering researchers to push the boundaries of medicinal chemistry and materials science.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-methyl-1H-indazole-6-boronic acid AldrichCPR 1310383-42-6 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 6-Methyl-1H-indazolyl-5-boronic acid | CymitQuimica [cymitquimica.com]
- 10. 1310405-35-6 | (6-Methyl-1H-indazol-5-yl)boronic acid - Moldb [moldb.com]
- 11. researchgate.net [researchgate.net]
- 12. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 13. mdpi-res.com [mdpi-res.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
(5-methyl-1H-indazol-6-yl)boronic acid structure
An In-Depth Technical Guide to (5-methyl-1H-indazol-6-yl)boronic acid: Synthesis, Characterization, and Applications
Abstract
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and materials science sectors. Its unique structure, combining the medicinally-relevant indazole scaffold with the synthetically versatile boronic acid moiety, positions it as a valuable building block for the creation of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, expected analytical characterization, and key applications. It is intended for researchers, medicinal chemists, and process development scientists who require a practical and in-depth understanding of this important reagent.
Introduction: The Strategic Value of the Indazole Nucleus
The indazole core is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting a range of biological pathways. Its bicyclic structure and hydrogen-bonding capabilities allow it to mimic the purine base of ATP, making it a highly effective hinge-binding motif for various protein kinases. Consequently, numerous FDA-approved drugs and clinical candidates, particularly in oncology, incorporate the indazole nucleus.
The addition of a boronic acid group, specifically at the 6-position of 5-methyl-1H-indazole, transforms this scaffold into a powerful intermediate for carbon-carbon bond formation. This functionalization unlocks the potential for rapid diversification and library synthesis through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Physicochemical and Structural Properties
This compound is typically supplied as a solid.[1] Its core structure consists of a bicyclic indazole ring system, with a methyl group at position 5 and a boronic acid [-B(OH)₂] group at position 6.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| CAS Number | 1310383-42-6 | [2] |
| Molecular Formula | C₈H₉BN₂O₂ | [1] |
| Molecular Weight | 175.98 g/mol | [1] |
| MDL Number | MFCD12028648 | |
| InChI Key | FVSYCXICBAFOGW-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC2=C(C=C1B(O)O)NN=C2 | |
| Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis and Mechanistic Considerations
The synthesis of aryl boronic acids is a well-established transformation in organic chemistry.[3] A robust and commonly employed strategy involves the reaction of an organometallic intermediate with a trialkyl borate ester, followed by acidic hydrolysis. For this compound, a plausible and efficient route begins with a halogenated indazole precursor.
Retrosynthetic Analysis
The most direct approach involves a halogen-metal exchange on a protected 6-bromo-5-methyl-1H-indazole, followed by trapping the resulting aryllithium species with a borate ester. The indazole N-H proton is acidic and must be protected to prevent quenching of the organolithium reagent. A tetrahydropyranyl (THP) group is a suitable choice due to its stability to organolithiums and its ease of removal under acidic conditions, which concurrently hydrolyzes the borate ester.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Protection of 6-Bromo-5-methyl-1H-indazole
-
To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in dichloromethane (DCM, ~0.2 M), add 3,4-dihydropyran (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the THP-protected intermediate.
-
Causality Insight: The acidic N-H of the indazole (pKa ~14) would be immediately deprotonated by the strongly basic n-butyllithium (n-BuLi) in the next step. The THP protecting group is stable under these basic conditions, ensuring the lithiation occurs at the desired C-Br position.
Step 2: Halogen-Metal Exchange and Borylation
-
Dissolve the THP-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Causality Insight: The extremely low temperature (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help to minimize the formation of over-borylated byproducts.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 2 M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).
-
Stir vigorously at room temperature for 2-4 hours to ensure complete hydrolysis of the boronate ester and cleavage of the THP protecting group.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude solid can often be purified by trituration with a suitable solvent system (e.g., diethyl ether/hexanes) or by recrystallization to yield pure this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the final product.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indazole ring protons, the methyl group, and the boronic acid hydroxyls.
-
Indazole Protons: Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at C3 and C7.
-
Methyl Protons: A sharp singlet around δ 2.3-2.6 ppm.
-
N-H Proton: A broad singlet, typically downfield (δ > 10 ppm), which is exchangeable with D₂O.
-
Boronic Acid Protons: A broad singlet for the two -OH protons, which is also D₂O exchangeable. Its chemical shift can vary depending on concentration and solvent.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 8 unique carbon atoms, including characteristic shifts for the C-B carbon (which may be broad or unobserved) and the methyl carbon (~15-20 ppm).
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~3200-3500 cm⁻¹) for the boronic acid and N-H groups, and C=C/C=N stretches in the 1500-1650 cm⁻¹ region.
Core Applications: A Gateway to Molecular Complexity
The primary utility of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction forms a new carbon-carbon bond between the indazole ring and a variety of sp²-hybridized partners.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Role in Kinase Inhibitor Synthesis
Many potent kinase inhibitors feature a bi-aryl or heteroaryl-aryl structure. This compound serves as the "eastern half" of such molecules, providing the hinge-binding indazole core. By coupling it with various functionalized aryl or heteroaryl halides, chemists can rapidly generate libraries of compounds to probe the solvent-exposed regions of the kinase active site, optimizing for potency and selectivity.
Use in Materials Science
Boronic acids can form reversible covalent bonds with diols to create boronate esters. This property makes them useful for developing sensors (e.g., for saccharides) and stimuli-responsive materials where the linkage can be formed or broken by changes in pH.[4] The indazole moiety can impart desirable photophysical properties (e.g., fluorescence) to such materials.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). It may cause skin and serious eye irritation.[5]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid generating dust.[5] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] For long-term stability, storage in a freezer under an inert atmosphere is recommended, as boronic acids can be susceptible to dehydration and trimerization (to form boroxines) over time.[7]
Conclusion
This compound is a high-value synthetic intermediate that bridges the worlds of medicinal chemistry and practical organic synthesis. Its structure is pre-validated by nature and clinical success as an effective pharmacophore, while the boronic acid handle provides a direct and efficient entry point for molecular elaboration via cross-coupling chemistry. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for any research professional seeking to leverage its full potential in the development of novel therapeutics and advanced materials.
References
- 1. 6-Methyl-1H-indazolyl-5-boronic acid | CymitQuimica [cymitquimica.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1310405-35-6 Name: 6-Methyl-1H-indazole-5-boronic acid [xixisys.com]
- 7. 1310405-35-6|(6-Methyl-1H-indazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Synthesis of (5-methyl-1H-indazol-6-yl)boronic Acid
Introduction: The Significance of (5-methyl-1H-indazol-6-yl)boronic Acid in Drug Discovery
Indazole-containing compounds are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities, including potent kinase inhibition.[1] The strategic functionalization of the indazole scaffold is paramount for modulating biological activity, and among the most versatile intermediates for this purpose are indazole boronic acids. This compound, in particular, serves as a critical building block for the synthesis of complex molecules in drug discovery programs, enabling the facile introduction of the 5-methyl-1H-indazol-6-yl moiety via robust carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.[1]
This technical guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound. We will delve into the strategic considerations for each synthetic step, from the preparation of the key precursor, 6-bromo-5-methyl-1H-indazole, to its subsequent protection, Miyaura borylation, and final deprotection. The causality behind experimental choices, proven protocols, and supporting data are presented to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize this valuable intermediate.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a multi-step sequence commencing with a commercially available or readily synthesized precursor. The core of this strategy involves the palladium-catalyzed Miyaura borylation of a halogenated indazole. A critical consideration in this pathway is the protection of the indazole N-H proton, which can interfere with the catalytic cycle of the borylation reaction.
The chosen synthetic route, detailed in this guide, can be summarized in the following four key stages:
-
Synthesis of 6-bromo-5-methyl-1H-indazole: Preparation of the key halogenated precursor.
-
N-Protection of the Indazole Ring: Introduction of a suitable protecting group to prevent interference in the subsequent borylation step.
-
Miyaura Borylation: The core transformation to install the boronic acid moiety.
-
Deprotection: Removal of the protecting group to yield the final target molecule.
References
An In-depth Technical Guide to the Physical Appearance of (5-methyl-1H-indazol-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-methyl-1H-indazol-6-yl)boronic acid, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key intermediate in the synthesis of complex molecules, including pharmacologically active agents. A thorough understanding of its physical and chemical properties is paramount for its effective handling, storage, and application in research and development. This technical guide provides a comprehensive overview of the physical appearance of this compound, drawing from available data from chemical suppliers and analytical documentation.
Macroscopic Physical Properties
This compound is typically supplied as a solid at room temperature. While specific descriptions of its color and form can vary slightly between suppliers, a consistent characterization emerges from the available data.
| Property | Description | Source(s) |
| Physical State | Solid | Sigma-Aldrich, CymitQuimica[1] |
| Color | White to off-white | Inferred from related compounds[2] |
| Form | Crystalline Powder | Inferred from related compounds[2] |
The physical state as a solid is well-documented by major chemical suppliers.[1] Although a definitive color and form for this compound is not consistently reported across all public sources, information on the closely related compound, 1-methylindazole-6-boronic acid, describes it as a "White Crystalline powder".[2] This suggests that this compound likely shares a similar appearance. The off-white coloration, when observed, may be attributed to trace impurities or the inherent electronic properties of the indazole ring system.
Microscopic and Structural Considerations
The crystalline nature of boronic acids, including this compound, is a consequence of intermolecular hydrogen bonding. The boronic acid functional group (-B(OH)₂) can form extensive hydrogen bond networks, leading to a well-ordered solid-state structure. The planarity of the indazole ring system also contributes to efficient crystal packing.
References
Foreword: The Strategic Convergence of Scaffolds and Reagents in Modern Drug Discovery
An In-Depth Technical Guide on the Discovery and Utility of (5-methyl-1H-indazol-6-yl)boronic acid
In the landscape of contemporary medicinal chemistry, progress is often marked not by the discovery of entirely new molecular families, but by the innovative combination of privileged scaffolds with versatile chemical handles. The indazole nucleus stands as a testament to this principle. Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the design of numerous therapeutics, including potent kinase inhibitors for oncology.[1][2] Parallel to the rise of such scaffolds has been the refinement of synthetic methodologies that allow for their precise and modular elaboration. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is preeminent, offering a robust and functional-group-tolerant method for forging carbon-carbon bonds.
This guide delves into a specific, yet highly significant, reagent that embodies this convergence: This compound . We will explore its logical synthesis, rigorous characterization, and strategic application. This is not merely a catalog of facts, but a narrative of chemical reasoning, demonstrating how the strategic placement of a boronic acid moiety on a biologically relevant indazole core creates a powerful tool for researchers, scientists, and drug development professionals.
Part 1: The Synthetic Blueprint: From Halogenated Precursor to Versatile Building Block
The "discovery" of a building block like this compound is less a singular event and more the logical application of established, reliable synthetic transformations. The most common and field-proven strategy for synthesizing aryl boronic acids involves the borylation of an organometallic intermediate, typically derived from an aryl halide. This approach offers high yields and predictable regiochemistry.
Rationale for the Synthetic Pathway
The chosen pathway begins with a readily accessible precursor, 6-bromo-5-methyl-1H-indazole. The bromine atom at the 6-position serves as a synthetic handle, ideal for conversion into an organometallic species. The core logic of the synthesis is as follows:
-
N-H Protection (Optional but Recommended): The indazole N-H proton is acidic and can interfere with the highly basic organolithium reagents used in the subsequent step. Protecting this position, for instance as a tetrahydropyran (THP) ether, prevents unwanted deprotonation and ensures the reaction proceeds at the intended carbon-bromine bond.
-
Lithium-Halogen Exchange: This is the critical step for activating the C6 position. Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures (typically -78 °C) efficiently swaps the bromine atom for a lithium atom. This creates a highly nucleophilic aryllithium intermediate, poised for reaction with an electrophile.
-
Borylation: The aryllithium species is reacted with a boron electrophile, most commonly a trialkyl borate like triisopropyl borate. The nucleophilic carbon of the indazole ring attacks the electrophilic boron atom, forming a boronate ester intermediate.
-
Hydrolysis to the Boronic Acid: A simple acidic workup hydrolyzes the boronate ester, yielding the final this compound. This step is often quantitative and results in a product that can be readily isolated.
Experimental Protocol: A Self-Validating System
The following protocol details a robust procedure for the synthesis. Each step is designed to be monitored and validated, ensuring reproducibility.
Step 1: N-H Protection of 6-bromo-5-methyl-1H-indazole
-
To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 3,4-dihydro-2H-pyran (1.5 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-THP protected intermediate.
Step 2: Borylation
-
Dissolve the N-THP protected 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, e.g., 2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the pH is ~1-2.
-
Stir vigorously for 2-4 hours at room temperature. The acidic conditions facilitate both the hydrolysis of the boronate ester and the cleavage of the THP protecting group.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by trituration with an appropriate solvent to afford this compound as a solid.
Visualization of the Synthetic Workflow
Caption: Synthetic route to this compound.
Part 2: Structural Verification and Physicochemical Properties
Confirmation of the product's identity and purity is paramount. A combination of spectroscopic and physical data provides a complete and trustworthy characterization.
Characterization Data
| Property | Data | Source |
| CAS Number | 1310383-42-6 | [3] |
| Molecular Formula | C₈H₉BN₂O₂ | [3][4] |
| Molecular Weight | 175.98 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically >95-97% after purification | [4] |
| ¹H NMR | Expect characteristic signals for aromatic protons, a methyl singlet, a broad N-H singlet, and a broad B(OH)₂ singlet. | |
| Mass Spec (MS) | [M+H]⁺ expected at m/z ≈ 177.08 |
Part 3: Strategic Application in Medicinal Chemistry
The true value of this compound lies in its application as a key intermediate for constructing complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Coupling: A Gateway to Novel Chemical Space
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between a boronic acid and an organohalide. In this context, this compound serves as the organoboron partner, allowing for the direct attachment of diverse aryl or heteroaryl groups at the C6 position of the indazole core.
Causality of the Catalytic Cycle: The reaction is driven by a palladium catalyst that cycles through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: In the presence of a base (which activates the boronic acid), the organic group from the boron atom is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
This process is highly efficient and tolerates a vast array of functional groups, making it ideal for the late-stage diversification of drug candidates and the rapid exploration of Structure-Activity Relationships (SAR). By coupling this compound with a library of different aryl halides, researchers can systematically probe how modifications at the C6 position impact biological activity.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a prime example of an enabling chemical tool. While its own "discovery" follows from established synthetic principles, its true significance is realized in its application. By providing a reliable method to functionalize the C6 position of the medicinally important 5-methyl-indazole scaffold, it empowers researchers to build, test, and refine novel molecular entities with therapeutic potential. This guide has illuminated the logical pathway from its synthesis to its strategic deployment, underscoring the blend of foundational knowledge and creative application that drives modern drug discovery.
References
Methodological & Application
Application Note: A Guide to the Suzuki-Miyaura Coupling of (5-methyl-1H-indazol-6-yl)boronic acid
Abstract
This comprehensive guide provides a detailed protocol and expert insights for the successful execution of the Suzuki-Miyaura cross-coupling reaction using (5-methyl-1H-indazol-6-yl)boronic acid. The indazole scaffold is a privileged structure in medicinal chemistry, and its incorporation into complex molecules via C-C bond formation is of paramount importance.[1][2] This document addresses the unique challenges posed by unprotected, nitrogen-rich heteroaryl boronic acids, offering a robust experimental protocol, optimization strategies, and troubleshooting advice grounded in mechanistic principles.[3][4][5] It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Introduction: The Significance and Challenges of Indazole Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2][6][7] Its application in pharmaceutical development is widespread, particularly for constructing biaryl and heteroaryl-aryl linkages that are common motifs in biologically active molecules.[8]
The this compound building block is particularly valuable, as the indazole core is found in numerous compounds with anticancer, anti-inflammatory, and HIV-protease inhibitory activities.[1][2] However, the coupling of unprotected N-H indazoles presents specific challenges. The acidic proton of the indazole N-H group can interfere with the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive palladium complexes.[3][5] Furthermore, heteroaryl boronic acids can be susceptible to base-promoted protodeboronation, a key side reaction that reduces yield.[6][9][10]
This guide explains the causality behind the chosen reaction conditions, providing a protocol that is both effective and self-validating by anticipating and addressing these potential issues.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The widely accepted catalytic cycle proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[7][11][12]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[6][12]
-
Transmetalation : The organic moiety is transferred from the boron atom to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][13] This is often the rate-determining step and is where the unprotected N-H group of the indazole can cause complications.
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][12]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (5-methyl-1H-indazol-6-yl)boronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Indazole Scaffolds and the Power of the Suzuki-Miyaura Reaction
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to neurodegenerative diseases. The ability to functionalize the indazole ring at specific positions is crucial for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a robust tool for the synthesis of complex biaryl and heteroaryl structures.[1][2] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of (5-methyl-1H-indazol-6-yl)boronic acid with various aryl and heteroaryl halides, a key transformation for building molecular complexity around the indazole core.
This guide is designed to provide not only a step-by-step procedure but also the underlying scientific rationale for the chosen experimental parameters, empowering researchers to adapt and troubleshoot the reaction for their specific needs. We will delve into the critical aspects of catalyst and ligand selection, the role of the base and solvent, and strategies to mitigate common side reactions, ensuring a high probability of success in your synthetic endeavors.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide.[1][3] The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) intermediate.[1][3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the presence of a base.[1][3] The base activates the boronic acid, making the organic moiety more nucleophilic.[2]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Experimental Design and Rationale
The successful execution of a Suzuki-Miyaura coupling hinges on the judicious selection of the reaction components. For the coupling of this compound, several factors must be considered, particularly the potential for side reactions involving the heteroaromatic boronic acid.
Reagent Selection and Considerations
| Reagent/Parameter | Recommendation | Rationale |
| Boronic Acid | This compound | The key nucleophilic partner. The presence of the N-H proton on the indazole ring can potentially inhibit the reaction by coordinating to the palladium catalyst. While N-protection can sometimes improve yields, this protocol is optimized for the unprotected form. |
| Coupling Partner | Aryl/Heteroaryl Bromide or Chloride | Aryl bromides are generally more reactive than chlorides and are a good starting point.[1] For less reactive aryl chlorides, a more active catalyst system may be required. |
| Palladium Catalyst | Pd(dppf)Cl2 or a pre-catalyst like XPhos Pd G3 | Pd(dppf)Cl2 is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl boronic acids. Buchwald-type pre-catalysts are highly active and can be effective for challenging couplings, including those with aryl chlorides. |
| Ligand | dppf (part of the catalyst) or Buchwald ligands (e.g., XPhos, SPhos) | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often beneficial for promoting both oxidative addition and reductive elimination. |
| Base | K2CO3 or K3PO4 | An inorganic base is required to activate the boronic acid for transmetalation. K2CO3 is a good general-purpose base. K3PO4 is a stronger base that can be effective in more challenging couplings. |
| Solvent | 1,4-Dioxane/Water or DME/Water (e.g., 4:1 v/v) | A mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. |
| Temperature | 80-100 °C | The reaction generally requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and catalyst system used. |
Mitigating Side Reactions
Two common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling of the boronic acid.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. Heteroaryl boronic acids can be particularly susceptible to this side reaction, especially at elevated temperatures and in the presence of water and base. To minimize protodeboronation:
-
Use the mildest effective base.
-
Avoid excessively high temperatures and prolonged reaction times.
-
Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation pathways that can lead to protodeboronation.
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.[4] To prevent homocoupling:
-
Thoroughly degas the reaction mixture to remove dissolved oxygen.
-
Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide.
Materials and Reagents
-
This compound (Commercially available from suppliers such as BLDpharm, CymitQuimica, and Moldb)[5][6][7]
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
Pd(dppf)Cl2·CH2Cl2 (0.02 - 0.05 equiv)
-
Potassium Carbonate (K2CO3) (2.0 - 3.0 equiv), finely powdered
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial with a screw cap and septum)
-
Magnetic stirrer and heating plate
Reaction Setup and Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or a vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and Pd(dppf)Cl2·CH2Cl2 (0.03 equivalents).
-
Establishing an Inert Atmosphere: Seal the flask with a rubber septum or a screw cap with a septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.1 M reaction concentration with respect to the aryl bromide).
-
Reaction: Place the reaction flask in a preheated oil bath at 90 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8] To take a sample for TLC, briefly remove the flask from the heat, and under a positive flow of inert gas, quickly remove a small aliquot with a capillary tube. The disappearance of the starting materials and the appearance of a new, typically more non-polar, spot corresponding to the product will indicate reaction progression.
-
Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed reaction mixture- Poor quality reagents- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction mixture.- Verify the purity of the starting materials.- Increase the reaction temperature in increments of 10 °C. |
| Significant protodeboronation | - Reaction temperature is too high- Base is too strong- Prolonged reaction time | - Lower the reaction temperature.- Switch to a milder base such as potassium fluoride (KF).- Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of homocoupled byproduct | - Presence of oxygen in the reaction mixture | - Improve the degassing procedure (e.g., use the freeze-pump-thaw method for solvents).- Ensure a continuous positive pressure of inert gas throughout the reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the synthesis of functionalized indazole derivatives. By carefully selecting the reaction conditions and taking precautions to minimize side reactions, researchers can reliably and efficiently synthesize a wide range of novel compounds based on the (5-methyl-1H-indazol-6-yl) scaffold. This protocol, grounded in established chemical principles and literature precedents, provides a solid foundation for the successful implementation of this important transformation in a research and drug development setting.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-Methyl-1H-indazolyl-5-boronic acid | CymitQuimica [cymitquimica.com]
- 6. 1310405-35-6|(6-Methyl-1H-indazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 7. 1310405-35-6 | (6-Methyl-1H-indazol-5-yl)boronic acid - Moldb [moldb.com]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
Application Notes & Protocols for the Purification of Products from (5-methyl-1H-indazol-6-yl)boronic Acid Reactions
Abstract
(5-methyl-1H-indazol-6-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry, prized for its role in constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. The indazole scaffold is a privileged structure found in numerous pharmacologically active agents, making reactions with this boronic acid of high interest in drug development.[1][2][3][4] However, the unique electronic properties of the N-heterocyclic boronic acid and the intricacies of the catalytic cycles often lead to a complex mixture of products and byproducts. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the strategic purification of products derived from this compound, with a primary focus on the widely used Suzuki-Miyaura cross-coupling reaction. We will move beyond simple step-by-step instructions to explain the causality behind methodological choices, ensuring a robust and reproducible purification strategy.
The Synthetic Landscape: Understanding Potential Impurities
The success of any purification strategy is predicated on a thorough understanding of what needs to be removed. In a typical Suzuki-Miyaura reaction, this compound is coupled with an aryl or heteroaryl halide (Ar-X) to form the desired biaryl product.[5][6][7] The reaction, while powerful, is susceptible to several side reactions that generate a characteristic impurity profile.
Key Side Reactions and Byproducts:
-
Protodeboronation: This is one of the most common failure modes for heteroaromatic boronic acids.[6][8] The C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 5-methyl-1H-indazole. This side reaction is often exacerbated by elevated temperatures and the aqueous basic conditions of the coupling.[9][10]
-
Homocoupling: Oxidative coupling of two boronic acid molecules can lead to a dimeric bis-indazole impurity. Similarly, the aryl halide partner can also homocouple. This process is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[10][11][12][13]
-
Oxidative Deboronation: Boronic acids can be oxidized to their corresponding phenols, especially in the presence of reactive oxygen species.[14][15][16] This pathway converts the starting material into 6-hydroxy-5-methyl-1H-indazole, an impurity that can be difficult to separate due to its polarity.
-
Residual Starting Materials: Incomplete reactions will leave unreacted this compound and the aryl halide coupling partner.
-
Catalyst Residues: Palladium from the catalyst can remain in the final product, which is unacceptable for pharmaceutical applications and must be removed.
-
Boroxines: Boronic acids can dehydrate to form cyclic anhydride trimers known as boroxines, which can complicate analysis and reactivity.[6]
Caption: Key reaction pathways in a Suzuki coupling involving this compound.
A Strategic Purification Workflow
A hierarchical approach is essential for efficient and effective purification. The choice of technique depends on the reaction scale, the nature of the product (e.g., crystallinity, polarity), and the impurities identified during in-process monitoring (e.g., by TLC or LC-MS).
Caption: Decision workflow for selecting the appropriate purification strategy.
Detailed Purification Protocols
Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction
Rationale: This is the first line of defense. The goal is to perform a bulk separation of the organic product from water-soluble components, such as the inorganic base (e.g., K₃PO₄, K₂CO₃), boronic acid byproducts, and highly polar impurities. The choice of organic solvent is critical; Ethyl Acetate (EtOAc) is a common choice due to its moderate polarity, which is suitable for many biaryl products, and its immiscibility with water.
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be 3-5 times the volume of the reaction solvent (e.g., for a 10 mL dioxane reaction, use 30-50 mL of water).
-
Extraction: Add an appropriate organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x the reaction volume). Shake the separatory funnel vigorously, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate fully. The organic layer contains the desired product, while the aqueous layer contains inorganic salts.
-
Aqueous Wash (Optional but Recommended):
-
To remove residual base, wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
To remove acidic impurities like unreacted boronic acid, a wash with a dilute base (e.g., 1M Na₂CO₃) can be effective. Caution: This step should be avoided if the desired product is base-sensitive or has acidic functional groups that would cause it to partition into the aqueous layer.
-
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel
Rationale: Chromatography is the workhorse for purifying products from Suzuki reactions, offering separation based on the differential adsorption of compounds to a stationary phase (silica gel) as a mobile phase (solvent) is passed through it.[17] For nitrogen-containing heterocycles like indazoles, which are basic, peak tailing can be a significant issue. This is caused by strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface. Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase neutralizes these sites, leading to sharper peaks and better separation.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, determine an appropriate solvent system. A good system will give the product an Rf value of ~0.2-0.4 and show clear separation from major impurities. Common starting points are gradients of Ethyl Acetate in Hexanes or Methanol in DCM.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the column solvent or DCM. If the product has poor solubility, it can be adsorbed onto a small amount of silica gel ("dry loading").
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase (e.g., Hexane/EtOAc).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) is often most effective.
-
Example Gradient: Start with 100% Hexane, gradually increasing to 50% EtOAc in Hexane.
-
For Basic Compounds: Add 0.1-1% triethylamine (TEA) to the mobile phase to improve peak shape.[18]
-
-
Fraction Analysis: Monitor the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Compound Type | Typical Elution Order (Normal Phase) | Rationale |
| Aryl Halide Homocoupling Product | 1 (Least Polar) | Typically non-polar biaryl hydrocarbons. |
| Unreacted Aryl Halide | 2 | Polarity depends on the specific halide. |
| Desired Biaryl Product | 3 | Moderately polar due to the indazole moiety. |
| 5-methyl-1H-indazole (Protodeboronation) | 4 | More polar than the product due to the free N-H and lack of a large aryl group. |
| Boronic Acid Homocoupling Product | 5 | Contains two polar indazole units, increasing retention. |
| Unreacted Boronic Acid / Phenol Impurity | 6 (Most Polar) | The boronic acid and hydroxyl groups are highly polar and interact strongly with silica gel. |
Protocol 3: Crystallization for High-Purity Material
Rationale: Crystallization is a powerful technique that can yield material of >99.5% purity, making it ideal for pharmaceutical intermediates.[19][20] The process relies on the principle that a pure compound will preferentially form a highly ordered crystal lattice from a supersaturated solution, leaving impurities behind in the mother liquor.[21]
Step-by-Step Methodology:
-
Solvent Screening: The key to successful crystallization is finding the right solvent or solvent system.[22]
-
Single Solvent Method: Find a solvent that dissolves the crude product when hot but in which the product has low solubility when cold.
-
Binary Solvent Method: Find a pair of miscible solvents: one in which the product is highly soluble ("solvent A") and one in which it is poorly soluble ("solvent B").
-
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of the hot "good" solvent (or solvent A) required to fully dissolve the solid. Ensure the solution is saturated.
-
Induce Crystallization:
-
Cooling: For a single-solvent system, allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Anti-Solvent Addition: For a binary system, slowly add the "poor" solvent (solvent B) to the hot, saturated solution until it becomes slightly turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.
-
-
Crystal Growth: Allow the solution to stand undisturbed. Slow cooling promotes the formation of larger, purer crystals. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Purity Validation: An Orthogonal Approach
Confirmation of purity should never rely on a single analytical technique. An orthogonal approach, using methods with different separation and detection principles, provides the most trustworthy validation.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation and can reveal the presence of structurally similar impurities that might co-elute in chromatography.[23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An indispensable tool for purity assessment. It provides retention time data (from LC) and molecular weight confirmation (from MS) for the main product and any detectable impurities.[23]
-
High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC is the gold standard for determining quantitative purity (e.g., reporting purity as 99.8% by area).
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. nbinno.com [nbinno.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. moravek.com [moravek.com]
- 18. researchgate.net [researchgate.net]
- 19. shyzchem.com [shyzchem.com]
- 20. syrris.com [syrris.com]
- 21. science.uct.ac.za [science.uct.ac.za]
- 22. How To [chem.rochester.edu]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for (5-Methyl-1H-indazol-6-yl)boronic Acid in Medicinal Chemistry
Introduction: The Strategic Importance of the Indazole Scaffold and Boronic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4]
Parallel to the rise of privileged scaffolds, boronic acids and their derivatives have emerged as indispensable tools in synthetic and medicinal chemistry.[5] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for constructing complex molecular architectures.[5] The advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has revolutionized carbon-carbon bond formation, with boronic acids being key participants.[6] This reaction's tolerance of a wide range of functional groups allows for the efficient synthesis of diverse chemical libraries, accelerating the drug discovery process.[6]
This guide focuses on a specific, highly valuable building block that marries these two powerful concepts: (5-methyl-1H-indazol-6-yl)boronic acid . This molecule serves as a critical intermediate in the synthesis of numerous cutting-edge therapeutic agents, particularly in the field of oncology. Its strategic design, featuring a methyl group and a boronic acid moiety on the indazole core, imparts specific, advantageous properties to the resulting drug candidates.
Application Notes: Leveraging this compound in Kinase Inhibitor Design
The primary application of this compound in medicinal chemistry is as a key structural component in the synthesis of kinase inhibitors, most notably targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[7][8] Consequently, inhibitors of this pathway are a major focus of oncology research.
The Role of the 5-Methyl-1H-indazol-6-yl Moiety in PI3K Inhibition
The incorporation of the 5-methyl-1H-indazol-6-yl group into PI3K inhibitors is a deliberate design choice aimed at optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of various indazole-based kinase inhibitors have revealed key insights into the contribution of this specific fragment.[3][9]
-
Enhanced Potency and Selectivity: The indazole core itself often serves as a crucial hinge-binding motif, interacting with the ATP-binding site of the kinase. The positioning of substituents on this core is critical for fine-tuning these interactions. The 5-methyl group can provide beneficial steric and electronic contributions, enhancing binding affinity and selectivity for the target kinase over other related kinases.
-
Improved Metabolic Stability: The methyl group can block potential sites of metabolism on the aromatic ring, leading to improved metabolic stability and a longer in vivo half-life of the drug candidate.
-
Versatile Synthetic Handle: The 6-boronic acid functionality is the key to its utility. It allows for a convergent and efficient synthesis of the final drug molecule via Suzuki-Miyaura cross-coupling with a suitably functionalized (hetero)aryl halide.[10] This modular approach is highly amenable to the rapid generation of analogs for SAR exploration.
A prominent example of a drug candidate synthesized using this compound is a class of potent and selective PI3K inhibitors. While specific drug names are often proprietary during development, the public domain contains numerous patents and publications outlining the synthesis of such compounds where this boronic acid is a named starting material.
Targeted Therapeutic Area: Oncology and the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of normal cellular processes, but its aberrant activation is a hallmark of many cancers.[11] This pathway can be activated by a variety of mechanisms, including mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases (RTKs).[7][12]
Signaling Pathway Diagram: The PI3K/AKT/mTOR Cascade
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for inhibitors.
Experimental Protocols: Synthesis of a Key Intermediate via Suzuki-Miyaura Coupling
The following protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a key building block for PI3K inhibitors. This protocol is based on established methods for similar transformations.[13][14]
Protocol 1: Synthesis of 2-Methyl-6-(5-methyl-1H-indazol-6-yl)pyridin-3-amine
This protocol describes the coupling of this compound with 6-bromo-2-methylpyridin-3-amine, a common fragment in kinase inhibitor synthesis.
Materials:
-
This compound
-
6-Bromo-2-methylpyridin-3-amine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv) and 6-bromo-2-methylpyridin-3-amine (1.0 mmol, 1.0 equiv).
-
Catalyst and Base Addition: Add sodium carbonate (2.0 mmol, 2.0 equiv) and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-methyl-6-(5-methyl-1H-indazol-6-yl)pyridin-3-amine.
Expected Outcome:
This reaction typically proceeds in good to excellent yields (70-90%), providing the target compound as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Experimental Workflow Diagram
Caption: A typical workflow for Suzuki-Miyaura cross-coupling.
Data Summary
The following table summarizes representative data for Suzuki-Miyaura coupling reactions involving indazole derivatives, highlighting the versatility and efficiency of this methodology.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [1] |
| 2 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 85 | [2] |
| 3 | 6-Bromo-3-iodo-1H-indazole | (E)-2-(3,5-dimethoxyphenyl)vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 67.5 | [13] |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its dual identity as both a privileged indazole scaffold and a versatile boronic acid coupling partner makes it an exceptionally valuable building block for the synthesis of targeted therapeutics. The protocols and application notes provided herein underscore its critical role in the development of kinase inhibitors, particularly those aimed at the PI3K/AKT/mTOR pathway. As our understanding of the molecular drivers of diseases like cancer continues to grow, the demand for sophisticated and precisely tailored chemical tools like this compound will undoubtedly increase, paving the way for the next generation of life-saving medicines.
References
- 1. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Introduction: The Architectural Significance of Biaryls in Modern Drug Discovery
An Application Guide to the Synthesis of Biaryl Scaffolds Using (5-methyl-1H-indazol-6-yl)boronic acid
In the landscape of medicinal chemistry, biaryl motifs are recognized as "privileged structures" due to their frequent appearance in a vast array of therapeutic agents, including anti-inflammatory, antihypertensive, and neurological drugs.[1][2] These frameworks, consisting of two directly connected aromatic rings, provide a rigid scaffold that can be precisely decorated to optimize interactions with biological targets.[1][3] The ability to construct these C-C bonds with high efficiency and control is therefore a cornerstone of modern drug development.[3]
Among the most powerful and versatile methods for forging these bonds is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed process offers exceptional functional group tolerance and generally proceeds under mild conditions, making it a favored strategy in pharmaceutical synthesis.[3]
This guide focuses on a particularly valuable building block: This compound . The indazole core is a prominent pharmacophore, a bioisostere of indole, found in numerous biologically active compounds, including potent kinase inhibitors.[6] By leveraging this specific boronic acid in Suzuki-Miyaura coupling, researchers can readily access a unique chemical space, generating novel indazole-based biaryl compounds with significant therapeutic potential.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational protocol design, optimization, and troubleshooting. The Suzuki-Miyaura coupling is a complex, multi-step process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The generally accepted catalytic cycle involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-halide bond of the aryl halide (Ar¹-X). This step oxidizes the palladium to a Pd(II) species.[4][5] The efficiency of this step is dependent on the halide, with reactivity typically following the order I > Br > Cl.
-
Transmetalation : The aryl group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species [Ar²-B(OR)₂(OH)]⁻, facilitating the transfer of the aryl group to the palladium center and displacing the halide.[4][8]
-
Reductive Elimination : The two aryl groups (Ar¹ and Ar²) on the palladium complex rearrange to a cis orientation and are then eliminated from the metal center, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7]
// Inputs and Outputs aryl_halide [label="Ar¹-X", shape=plaintext]; boronic_acid [label="Ar²-B(OH)₂ + Base", shape=plaintext];
// Catalytic Cycle pd0 -> pdII_oa [label=" Oxidative\n Addition "]; pdII_oa -> pdII_tm [label=" Transmetalation "]; pdII_tm -> pd0 [label=" Reductive\n Elimination "];
// Connections to inputs/outputs aryl_halide -> pdII_oa [style=dashed]; boronic_acid -> pdII_tm [style=dashed]; pdII_tm -> product [style=dashed, dir=none];
// Invisible nodes for layout {rank=same; aryl_halide; boronic_acid;} } dot Caption: A simplified representation of the Suzuki-Miyaura reaction mechanism.
Reagent Profile: this compound
Proper handling and understanding of the starting materials are critical for successful and reproducible synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [9] |
| CAS Number | 1310383-42-6 | [9] |
| Molecular Formula | C₈H₉BN₂O₂ | [9] |
| Molecular Weight | 175.98 g/mol | [10] |
| Appearance | Solid | |
| Storage | Store at room temperature, protect from moisture. |
Expert Considerations for Handling Indazole Boronic Acids: Indazoles, particularly those with an unprotected N-H group, can pose unique challenges. The acidic proton can interact with the base or even coordinate to the palladium center, potentially inhibiting the catalytic cycle.[11] Therefore, the choice of base and reaction conditions must be carefully considered to ensure efficient coupling without requiring N-protection, which adds unnecessary steps to the synthesis.[11]
Detailed Protocol: Palladium-Catalyzed Synthesis of 6-Aryl-5-methyl-1H-indazoles
This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Objective: To synthesize a 6-aryl-5-methyl-1H-indazole derivative via Suzuki-Miyaura cross-coupling.
Materials & Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Flash chromatography system
-
Analytical instruments: TLC, LC-MS, NMR
Reagents Table (Example Reaction):
| Reagent | Role | Mol. Wt. ( g/mol ) | Equiv. | Sample Amt. (mmol) | Sample Wt. (mg) |
| This compound | Nucleophile | 175.98 | 1.2 | 0.60 | 105.6 |
| 4-Bromoanisole | Electrophile | 187.04 | 1.0 | 0.50 | 93.5 |
| Pd(dppf)Cl₂ | Catalyst | 816.64 | 0.03 | 0.015 | 12.2 |
| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 2.0 | 1.00 | 138.2 |
| 1,4-Dioxane | Solvent | - | - | - | 4.0 mL |
| Water | Co-solvent | - | - | - | 1.0 mL |
Step-by-Step Experimental Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (105.6 mg, 0.60 mmol), 4-bromoanisole (93.5 mg, 0.50 mmol), Pd(dppf)Cl₂ (12.2 mg, 0.015 mmol), and potassium carbonate (138.2 mg, 1.00 mmol).
-
Causality: The order of addition of solids is generally not critical, but they should be added to a dry flask to prevent premature degradation of reagents.
-
Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can oxidize the Pd(0) active species and lead to catalyst deactivation and undesirable homocoupling of the boronic acid.[4]
-
-
Solvent Addition and Degassing:
-
Through the septum, add the deoxygenated solvents: 1,4-dioxane (4.0 mL) followed by water (1.0 mL).
-
Causality: The solvent mixture is degassed beforehand to ensure the reaction medium is free of dissolved oxygen. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.[4] A common degassing method is to bubble argon through the solvent for 15-20 minutes prior to use.
-
-
Reaction Execution:
-
Lower the flask into an oil bath preheated to 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS. A complete reaction is indicated by the consumption of the limiting reagent (the aryl bromide).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL). The brine wash helps to remove residual water and break any emulsions.[7]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Base is not strong enough or insoluble. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing of solvents and reaction vessel.3. Try a different base (e.g., Cs₂CO₃, K₃PO₄) or a different solvent system (e.g., DME/H₂O). |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Improve degassing technique (e.g., use freeze-pump-thaw cycles for highly sensitive reactions).[4] |
| Protodeboronation (Boronic acid replaced by -H) | 1. Excess water or acidic impurities.2. Prolonged heating. | 1. Use anhydrous solvents and ensure the base is not hygroscopic.2. Monitor the reaction closely and stop it once the starting material is consumed. |
Application Workflow in Medicinal Chemistry
The synthesis of a 6-aryl-5-methyl-1H-indazole is often an early and crucial step in a longer drug discovery campaign. The resulting biaryl scaffold serves as a platform for further functionalization to enhance potency, selectivity, and pharmacokinetic properties.
For instance, the biaryl product can be subjected to subsequent reactions, such as N-arylation or functionalization at other positions on the indazole or aryl ring, to build a library of analogs for structure-activity relationship (SAR) studies. This iterative process is fundamental to identifying a lead compound with the desired biological activity and drug-like properties.[1] The utility of this approach has been demonstrated in the synthesis of inhibitors for targets like the c-Jun N-terminal kinase 3.[11]
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant biaryl compounds. Through the robust and reliable Suzuki-Miyaura cross-coupling reaction, chemists can efficiently access complex molecular architectures that are difficult to construct using other methods. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and rational troubleshooting are key to harnessing the full potential of this reagent in the quest for novel therapeutics. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to expand the chemical space for drug discovery.
References
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. boronmolecular.com [boronmolecular.com]
- 10. 6-Methyl-1H-indazolyl-5-boronic acid | CymitQuimica [cymitquimica.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of (5-methyl-1H-indazol-6-yl)boronic Acid: A Comprehensive Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-methyl-1H-indazol-6-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents like Axitinib.[1][2] This guide provides a detailed, robust, and scalable protocol for the synthesis of this compound. We delve into the strategic considerations for reaction design, offer step-by-step experimental procedures, and address critical challenges in process optimization, purification, and safety management. This document is intended to equip researchers and process chemists with the expertise to confidently execute and adapt this synthesis on a multigram scale.
Strategic Rationale for Synthetic Route Selection
The synthesis of aryl boronic acids can be approached through several methods, including electrophilic trapping of organometallic intermediates or transition metal-catalyzed borylation.[3][4] For a scale-up operation involving a functionalized heterocyclic system like 5-methyl-1H-indazole, the choice of route must prioritize safety, reproducibility, and scalability over potentially higher-yielding but operationally complex lab-scale methods.
-
Route A: Lithiation and Borylation: This classic approach involves a directed ortho-metalation or halogen-metal exchange followed by quenching with a borate ester. While effective, this route requires cryogenic temperatures (-78 °C) and the use of large quantities of pyrophoric reagents like n-butyllithium, posing significant safety and engineering challenges on a larger scale.[5]
-
Route B: Palladium-Catalyzed Miyaura Borylation: This method utilizes a palladium catalyst to couple a halo-indazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[6] This route is often preferred for scale-up due to its milder reaction conditions, excellent functional group tolerance, and the use of more manageable reagents.[7][8]
This guide will focus on Route B , leveraging the Miyaura borylation of a 6-bromo-5-methyl-1H-indazole precursor. This strategy provides a reliable and scalable pathway to the corresponding boronate ester, which can then be efficiently hydrolyzed to the target boronic acid.
Overall Synthetic Workflow
The diagram below illustrates the two-stage process from the brominated indazole precursor to the final boronic acid product.
Caption: General workflow for the synthesis of the target boronic acid.
Detailed Experimental Protocols
Safety First: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Boronic acids and their precursors can be irritants; avoid inhalation of dust and skin contact.[9][10][11]
Protocol A: Synthesis of 6-Bromo-5-methyl-1H-indazole
If the starting material is not commercially available, it can be prepared from 5-methyl-1H-indazole.[12][13]
-
Reagents & Equipment:
-
5-methyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a stirred solution of 5-methyl-1H-indazole (1.0 eq) in ACN, add NBS (1.05 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 6-bromo-5-methyl-1H-indazole.
-
Protocol B: Scale-Up Synthesis of 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
This protocol describes the palladium-catalyzed borylation reaction.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Notes |
| 6-Bromo-5-methyl-1H-indazole | 1.0 | 211.05 | Starting material |
| Bis(pinacolato)diboron (B₂pin₂) | 1.2 | 253.94 | Boron source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.03 | 731.70 | Catalyst |
| Potassium Acetate (KOAc) | 3.0 | 98.14 | Anhydrous, powdered base |
| 1,4-Dioxane | - | 88.11 | Anhydrous solvent |
Table 1: Reagent stoichiometry for the Miyaura borylation reaction.
-
Setup:
-
Equip a suitable multi-neck round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and a nitrogen/argon inlet. Ensure the system is free of moisture.
-
-
Procedure:
-
To the reaction flask, charge 6-bromo-5-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via cannula (approx. 5-10 mL per gram of starting material).
-
Begin stirring and heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by HPLC or TLC (typically complete within 4-12 hours). Look for the disappearance of the starting material.
-
Once complete, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional dioxane or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude boronate ester. This crude material can often be carried forward to the hydrolysis step without further purification.
-
Protocol C: Hydrolysis to this compound
-
Reagents & Equipment:
-
Crude boronate ester from Protocol B
-
Acetone or Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (e.g., 2 M HCl)
-
Sodium Hydroxide solution (for pH adjustment)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the crude boronate ester in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add aqueous HCl (2.0 M, approx. 3-4 eq) and stir the mixture vigorously at room temperature.
-
Monitor the hydrolysis by TLC or HPLC until the boronate ester is fully consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully adjust the pH of the solution to approximately 3-4 with a base (e.g., 1 M NaOH). The target boronic acid is often least soluble at this pH.
-
A precipitate of the boronic acid should form. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a cold non-polar solvent like hexanes or diethyl ether to aid in drying.
-
Dry the product under vacuum to a constant weight.
-
Process Optimization & Scale-Up Insights
Transitioning from lab scale to pilot scale requires careful consideration of several parameters that can dramatically impact yield, purity, and safety.
| Parameter | Recommendation | Rationale & Causality |
| Inert Atmosphere | Strictly maintain N₂ or Ar | Prevents oxidation of the Pd(0) active catalyst and degradation of the boronate ester. Oxygen ingress can lead to catalyst deactivation and formation of phenolic impurities. |
| Reagent Quality | Use anhydrous base and solvent | Water can hydrolyze the diboron reagent and interfere with the catalytic cycle, reducing efficiency.[7] |
| Heat Transfer | Use a reactor with good surface area and efficient stirring | The reaction is exothermic upon initiation. Poor heat management can lead to temperature spikes, promoting side reactions and potential solvent boiling. |
| Purification Strategy | Prioritize non-chromatographic methods | Large-scale chromatography is expensive and generates significant waste. Boronic acids can be challenging to purify on silica gel.[14][15] An acid-base extraction is a highly scalable alternative.[16] |
| Impurity Control | Monitor for homocoupling and dehalogenation | These are common side reactions. Optimizing catalyst loading and temperature can minimize their formation. The final purification step is designed to remove these byproducts. |
Table 2: Critical process parameters for successful scale-up.
Purification: The Critical Hurdle
Purifying boronic acids can be notoriously difficult. The final product may contain residual starting materials or byproducts like boroxines (anhydrides formed by intermolecular dehydration).
Alternative Purification via Base Extraction: If the initial precipitation does not yield a product of sufficient purity, a scalable acid-base workup can be employed.[16]
-
Dissolve the crude boronic acid in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., 1 M Na₂CO₃). The boronic acid, being acidic, will move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind.
-
Separate the layers.
-
Wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities.
-
Slowly acidify the aqueous layer with HCl to the isoelectric point (pH ~3-4) while stirring.
-
The pure boronic acid will precipitate and can be collected by filtration as described in Protocol C.
Analytical Characterization
Confirm the identity and purity of the final product using a combination of standard analytical techniques.[17]
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the indazole ring protons, the methyl group protons, and a broad singlet for the B(OH)₂ protons (often exchanges with D₂O). |
| ¹³C NMR | Resonances for all 8 carbon atoms, including the C-B bond which appears at a characteristic downfield shift. |
| ¹¹B NMR | A broad singlet typically observed between 20-30 ppm, characteristic of a trigonal planar arylboronic acid.[17] |
| LC-MS | A peak corresponding to the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight (175.98 g/mol ). |
| HPLC | Used to determine the purity of the final product (typically >97% is desired). |
Table 3: Key analytical data for product verification.
Troubleshooting Common Scale-Up Issues
Caption: A decision tree for troubleshooting common synthesis problems.
Conclusion
The palladium-catalyzed Miyaura borylation provides a robust and scalable method for the synthesis of this compound. By carefully controlling reaction parameters, ensuring an inert environment, and employing a well-designed purification strategy such as acid-base extraction, researchers can reliably produce this valuable building block in high purity on a multigram scale. The protocols and insights provided herein serve as a comprehensive guide to navigate the challenges of scaling up this important synthesis, facilitating the advancement of drug discovery and development programs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. laballey.com [laballey.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for (5-methyl-1H-indazol-6-yl)boronic acid
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of (5-methyl-1H-indazol-6-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Drawing from established principles and field-proven insights, this document provides a structured approach to troubleshooting and enhancing reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My reaction shows low conversion of the starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion in the Suzuki coupling of this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst Deactivation: The indazole moiety, with its Lewis basic nitrogen atoms, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] Consider using a higher catalyst loading (e.g., 2-5 mol%) or switching to a more robust catalyst system. Buchwald-type ligands, known for their electron-richness and steric bulk, are often effective in mitigating catalyst poisoning and promoting efficient turnover.[1][3] Pre-catalysts that readily form the active Pd(0) species can also be beneficial.[3]
-
Ineffective Base: The choice of base is critical. Strong bases can lead to undesired side reactions, while a base that is too weak may not facilitate the transmetalation step effectively. For indazole substrates, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred.[2][4][5] Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
Solvent System: The polarity and composition of the solvent system can significantly influence the reaction. A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[5][6] Anhydrous conditions, sometimes with the addition of trimethyl borate, can also be employed to suppress protodeboronation and improve the solubility of boronate complexes.[1]
-
Temperature and Reaction Time: Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress by TLC or LC-MS and adjust the temperature (typically 80-110 °C) and duration accordingly.[7]
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common and often problematic side reaction with heteroaryl boronic acids.[1][8] The indazole nucleus can exacerbate this issue.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[7][9] These esters are generally more stable to handle and store as well.[10]
-
Anhydrous Conditions: Strictly anhydrous reaction conditions can help to minimize protodeboronation by removing water as a potential proton source.[1]
-
Choice of Base and Solvent: The reaction pH plays a crucial role in the rate of protodeboronation.[8] Using a non-aqueous solvent system with a milder base can be beneficial. For instance, a combination of CsF in isopropanol has been shown to minimize protodeboronation for some heteroaryl boronic acids.[11]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can maintain a low concentration, thereby disfavoring the protodeboronation pathway.[3]
Q3: My purification is complicated by the formation of homocoupled byproducts. What strategies can I use to prevent this?
A3: Homocoupling of the boronic acid (to form a bi-indazole) or the aryl halide can compete with the desired cross-coupling reaction.
-
Oxygen-Free Environment: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can promote the oxidative homocoupling of the boronic acid. Thoroughly degassing the solvent is a critical step.[3]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can sterically hinder the homocoupling pathway and favor the desired cross-coupling reaction.[3]
-
Controlled Addition: As with protodeboronation, the slow addition of the boronic acid can sometimes help to minimize homocoupling.[3]
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands is recommended.
Q4: I am seeing evidence of N-arylation on the indazole ring. How can this be avoided?
A4: While less common than in other N-heterocycles, competitive N-arylation can occur, especially with unprotected indazoles.
-
Protecting Groups: If N-arylation is a significant issue, consider protecting the N-H of the indazole ring. A Boc group is a common choice as it is generally stable to the Suzuki coupling conditions and can be easily removed later.[4]
-
Ligand and Base Selection: The choice of ligand and base can influence the selectivity between C-C and C-N bond formation. Experimenting with different combinations may help to favor the desired C-C coupling.
Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point for the reaction. Optimization may be required for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add Pd(dppf)Cl₂ under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol for Challenging Couplings
This protocol is designed for substrates that are prone to protodeboronation or give low yields under standard conditions.
Materials:
-
This compound pinacol ester (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous toluene via syringe.
-
In a separate flask, dissolve the this compound pinacol ester in a small amount of anhydrous toluene.
-
Add the boronate ester solution to the reaction mixture dropwise over 30 minutes.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).
-
Follow the workup and purification procedure described in the standard protocol.
Data Presentation
Table 1: Troubleshooting Guide for Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst, improper base or solvent, insufficient temperature/time. | Increase catalyst loading, screen different ligands (e.g., Buchwald ligands), use an appropriate base (K₂CO₃, K₃PO₄), optimize solvent and temperature. |
| Protodeboronation | Presence of proton sources, inherent instability of the boronic acid. | Use the corresponding boronate ester, employ anhydrous conditions, use a milder base (e.g., CsF).[8][9][11] |
| Homocoupling | Presence of oxygen, non-optimal ligand. | Ensure a strictly inert atmosphere, use bulky electron-rich ligands. |
| N-Arylation | Unprotected indazole N-H. | Protect the indazole with a suitable protecting group (e.g., Boc).[4] |
Table 2: Comparison of Reaction Conditions
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Change |
| Boron Source | Boronic Acid | Boronate Ester | Increased stability, reduced protodeboronation.[7][9] |
| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos | More active catalyst system for challenging substrates.[11] |
| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ can be more effective in some cases.[2] |
| Solvent | Dioxane/Water | Anhydrous Toluene | Anhydrous conditions minimize protodeboronation.[1] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
troubleshooting guide for failed (5-methyl-1H-indazol-6-yl)boronic acid reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving (5-methyl-1H-indazol-6-yl)boronic acid. This guide, structured in a question-and-answer format, is designed to provide in-depth troubleshooting for common issues encountered during its use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the complexities of working with this versatile heterocyclic building block.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific problems you might be facing in the lab.
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing, showing low to no yield of the desired product. What are the primary factors I should investigate?
A1: A failed Suzuki-Miyaura coupling can be attributed to several key factors. Systematically investigating these will help pinpoint the issue.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source, whether a pre-catalyst or generated in situ, is active. The active species is Pd(0), and if you are using a Pd(II) pre-catalyst, it must be effectively reduced.[1] Some palladium sources are sensitive to air and moisture.
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidative degradation of the Pd(0) catalyst and promoting the unwanted homocoupling of your boronic acid.[1][2] It is crucial to ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Verify the purity of your this compound, the coupling partner (aryl/heteroaryl halide or triflate), and the base. Impurities can interfere with the catalytic cycle.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent. For indazole derivatives, common conditions include bases like K₂CO₃ or Cs₂CO₃ and solvents such as DME or dioxane/water mixtures.[3][4][5][6]
Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my starting indazole (5-methyl-1H-indazole). What is causing this, and how can I prevent it?
A2: You are likely observing protodeboronation, a common and often frustrating side reaction with heteroaryl boronic acids.[1][7] This process involves the cleavage of the C-B bond and its replacement with a C-H bond.
Causality: Protodeboronation is often accelerated by strong bases and the presence of water, especially at elevated temperatures.[7][8][9] The mechanism can be complex but is generally favored under conditions that promote the formation of a boronate anion, which is then susceptible to protonolysis.[7]
Solutions:
-
Use Milder Bases: Switch from strong bases like NaOH to weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or KF.[1]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation. Using a carefully controlled amount of water or switching to a non-aqueous solvent system may be beneficial.
-
Use of Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These esters are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[10]
Q3: My reaction mixture is turning black, and I'm getting a poor yield. What does this indicate?
A3: The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition and aggregation.[11] This inactive form of palladium will no longer participate in the catalytic cycle, leading to a stalled reaction and low yields.
Causes and Mitigation:
| Potential Cause | Explanation | Recommended Solution |
| High Temperature | Excessive heat can cause the palladium catalyst to decompose. | Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| Inappropriate Ligand | The phosphine ligand stabilizes the palladium center. A poorly chosen ligand may not provide sufficient stability. For indazole substrates, ligands like dppf have shown good results.[3][4][5][12] | Screen different phosphine ligands. Buchwald-type ligands can also be effective.[13] |
| Oxygen Presence | As mentioned, oxygen can lead to catalyst degradation. | Ensure rigorous degassing of solvents and maintain a robust inert atmosphere throughout the reaction.[2] |
| Substrate Inhibition | The nitrogen atoms in the indazole ring can potentially coordinate to the palladium center, inhibiting its catalytic activity.[14][15] | The choice of a suitable ligand is crucial to prevent or minimize this inhibitory effect. |
Q4: I am seeing a significant amount of a biaryl byproduct derived from the homocoupling of this compound. How can I minimize this side reaction?
A4: Boronic acid homocoupling is a well-known side reaction in Suzuki-Miyaura couplings.[2]
Primary Causes:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2]
-
Palladium(II)-Mediated Homocoupling: If using a Pd(II) salt as a precatalyst, it can directly react with the boronic acid to form the homocoupled product at the start of the reaction.[2]
Troubleshooting Strategies:
-
Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your reaction mixture. This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period or by using the freeze-pump-thaw method for more complete oxygen removal.[2]
-
Use of Pd(0) Catalysts: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand can sometimes reduce the initial homocoupling seen with Pd(II) precatalysts.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[2]
Experimental Protocols & Workflows
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/heteroaryl halide or triflate (1.0 equivalent)
-
Base (e.g., K₂CO₃, 2-3 equivalents)[4]
-
Degassed solvent (e.g., 4:1 dioxane/water)[16]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Troubleshooting a Failed Suzuki-Miyaura Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Effect of Temperature on (5-methyl-1H-indazol-6-yl)boronic Acid Reaction Rate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of temperature in reactions involving (5-methyl-1H-indazol-6-yl)boronic acid. As a key building block in medicinal chemistry, understanding the thermal dynamics of this compound is paramount to achieving reproducible and high-yielding results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when working with this compound.
Q1: What is a good starting temperature for a Suzuki-Miyaura reaction with this compound?
A general and effective starting point for Suzuki-Miyaura reactions is 60°C.[1] However, the optimal temperature can vary significantly based on the specific substrates, catalyst system, and solvent. For many Suzuki couplings involving heteroaryl boronic acids, a range of 80-100°C is often employed to achieve a reasonable reaction rate.[2][3] It is advisable to start at a moderate temperature and incrementally increase it if the reaction is sluggish.
Q2: My reaction is very slow at room temperature. How should I approach increasing the temperature?
If your reaction shows little to no conversion at room temperature, a systematic increase in temperature is recommended. Increase the reaction temperature in 10-20°C increments, monitoring the reaction progress at each stage by TLC or LC-MS.[4] This methodical approach allows you to identify the temperature at which the reaction proceeds efficiently without significant decomposition of the starting materials or product. For particularly challenging couplings, "forcing conditions," which may include temperatures up to 120°C or the use of microwave irradiation, might be necessary.[4][5]
Q3: What are the visual indicators of thermal decomposition of my reactants or catalyst?
Visual cues can often provide the first indication of thermal degradation. A common observation is a change in the reaction mixture's color, such as darkening or the formation of a black precipitate, which could indicate the decomposition of the palladium catalyst to palladium black.[4] The formation of insoluble material can also suggest the polymerization or degradation of your organic substrates.
Q4: Is microwave heating a suitable option for reactions with this compound?
Yes, microwave heating can be a very effective tool for reactions involving this boronic acid, particularly for rapidly screening reaction conditions and for driving difficult couplings to completion.[2][5] The primary advantages of microwave heating are rapid and uniform heating, which can significantly reduce reaction times and often lead to cleaner reaction profiles. However, it is crucial to carefully monitor the internal reaction temperature, as the high energy input can also accelerate decomposition pathways if not properly controlled.
Section 2: Troubleshooting Guide for Low Yield & Incomplete Reactions
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during experiments with this compound.
Problem 1: My reaction has stalled, and I suspect thermal decomposition of the boronic acid. How can I confirm this and what are my options?
Answer: Stalling of a reaction, especially at elevated temperatures, is often a sign of reactant or catalyst decomposition. For boronic acids, the primary decomposition pathway is often protodeboronation, where the carbon-boron bond is cleaved.[6][7]
Confirmation: The most effective way to confirm protodeboronation is through in-process monitoring by LC-MS. You would look for the appearance of a new peak corresponding to the mass of 5-methyl-1H-indazole (the protodeboronated product).
Mitigation Strategies:
-
Lower the Reaction Temperature: This is the most direct way to slow down the rate of protodeboronation.[8]
-
Use a Milder Base: Strong bases can accelerate the decomposition of boronic acids. Consider switching to a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[9]
-
Slow-Release Boronate Esters: For particularly unstable boronic acids, using an air-stable MIDA boronate ester can be an effective strategy. These compounds slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing decomposition.[10]
Problem 2: I am observing significant byproduct formation at higher temperatures. What are the likely side reactions, and how can I minimize them?
Answer: At elevated temperatures, several side reactions can compete with your desired transformation, leading to a complex mixture of products and reduced yield.
Common Side Reactions:
-
Protodeboronation: As discussed above, this is often a major byproduct pathway for heteroaryl boronic acids at higher temperatures.[1]
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl species can be promoted by the presence of oxygen and heat.[2]
Minimization Strategies:
-
Optimize Temperature: Carefully screen a range of temperatures to find the sweet spot that provides a good reaction rate without significant byproduct formation.
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before adding the catalyst to minimize oxygen-mediated homocoupling.[2] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.
-
Use a Slight Excess of Boronic Acid: Using a small excess (1.1-1.5 equivalents) of the boronic acid can help to compensate for some loss due to side reactions.[2]
| Side Reaction | Key Influencing Factors | Mitigation Strategies |
| Protodeboronation | High Temperature, Strong Base, Water Content | Lower temperature, use milder base, consider boronate esters[8][10] |
| Homocoupling | Oxygen, High Temperature | Thoroughly degas reaction mixture, optimize temperature[2] |
| Catalyst Decomposition | High Temperature, Oxygen | Lower temperature, ensure inert atmosphere[4] |
Problem 3: The reaction works on a small scale, but I'm facing challenges with temperature control and consistency upon scale-up. What are the best practices?
Answer: Scaling up reactions often introduces challenges related to heat and mass transfer. What works in a small vial may not translate directly to a larger flask.
Best Practices for Scale-Up:
-
Use a Reaction Calorimeter: For larger scale reactions, a reaction calorimeter can provide precise control and monitoring of the reaction temperature and heat flow.
-
Mechanical Stirring: Ensure efficient and uniform mixing with an overhead mechanical stirrer. Magnetic stirring may not be sufficient for larger volumes.
-
Controlled Reagent Addition: Consider adding reagents that can cause exotherms (like a strong base) slowly and in a controlled manner to maintain a stable internal temperature.
-
Temperature Monitoring: Place the temperature probe in the reaction mixture itself, not in the heating mantle or oil bath, to get an accurate reading of the internal temperature.
Problem 4: I suspect the unprotected N-H on the indazole ring is causing problems at elevated temperatures. What are my options?
Answer: The acidic proton of the indazole N-H group can indeed interfere with the reaction, potentially by reacting with the base or coordinating to the palladium catalyst, leading to inhibition.[2][9] This issue can be exacerbated at higher temperatures.
Troubleshooting Options:
-
N-Protection: Protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or THP) can prevent these side reactions and often leads to improved yields and cleaner reactions. However, this adds extra steps to your synthesis.
-
Ligand and Base Selection: For unprotected N-heterocycles, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) has been shown to be effective in overcoming catalyst inhibition.[1][9]
Experimental Workflow for Temperature Optimization
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. 1310405-35-6|(6-Methyl-1H-indazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 8. 1310405-35-6 | (6-Methyl-1H-indazol-5-yl)boronic acid - Moldb [moldb.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Protodeboronation of (5-methyl-1H-indazol-6-yl)boronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (5-methyl-1H-indazol-6-yl)boronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of protodeboronation, a common and often frustrating side reaction. Our goal is to equip you with the mechanistic understanding and practical protocols needed to maximize the yield of your desired cross-coupling products.
Troubleshooting Guide: Symptom-Based Problem Solving
This section is designed for immediate, practical use in the lab. Identify the primary symptom you are observing and follow the diagnostic steps to pinpoint the cause and implement a solution.
Issue: Low yield of the desired coupled product is observed, with significant recovery of 5-methyl-1H-indazole.
Primary Diagnosis: You are experiencing significant protodeboronation, where the C-B bond of your boronic acid is cleaved and replaced by a C-H bond.[1] This side reaction competes directly with the desired Suzuki-Miyaura coupling.
Potential Causes & Step-by-Step Solutions:
Cause 1: Inappropriate Base Selection The choice and concentration of the base are critical. Strong bases, particularly hydroxides, can accelerate protodeboronation by forming the reactive boronate anion ([ArB(OH)₃]⁻) in high concentrations.[2][3][4]
-
Solution A: Switch to a Milder Base. Instead of strong bases like NaOH, KOH, or Ba(OH)₂, consider using milder inorganic bases such as K₃PO₄, Cs₂CO₃, K₂CO₃, or CsF.[5][6] These bases are effective in the catalytic cycle but are less aggressive in promoting protodeboronation.
-
Solution B: Use Stoichiometry Carefully. Ensure you are not using a large excess of the base. Typically, 2.0-3.0 equivalents are sufficient.
Cause 2: High Reaction Temperature Elevated temperatures can significantly increase the rate of protodeboronation, often more than it increases the rate of the desired coupling reaction.[6]
-
Solution: Reduce Reaction Temperature. If your catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C). Modern, highly active catalysts often allow for efficient coupling at or near room temperature.[6]
Cause 3: Presence of Excess Water While Suzuki-Miyaura reactions often benefit from a small amount of water to facilitate base dissolution and key catalytic steps, excess water can serve as a proton source for protodeboronation.[6]
-
Solution A: Use Anhydrous Solvents. Employing anhydrous solvents like dioxane, toluene, or THF can reduce the rate of protodeboronation.[7]
-
Solution B: Optimize Water Content. If using a mixed aqueous system, carefully control the water content. A common starting point is a 10:1 ratio of organic solvent to water.
Cause 4: Insufficient Catalyst Activity If the catalytic cycle is slow, the boronic acid has more time to decompose via protodeboronation. The desired reaction must be fast enough to outcompete this degradation pathway.[1][6]
-
Solution: Employ a High-Activity Catalyst/Ligand System. Use modern, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[5] These systems promote rapid oxidative addition and reductive elimination, accelerating the productive coupling reaction.[8]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving issues related to the protodeboronation of this compound.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
Protodeboronation is a chemical reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For your compound, this means this compound is irreversibly converted to 5-methyl-1H-indazole. This is a major side reaction in Suzuki-Miyaura couplings because it consumes your starting material, reducing the yield of the desired product.[9] Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like indazoles, can be particularly susceptible to this decomposition pathway.[10]
Q2: How does the structure of the indazole ring contribute to this instability?
The indazole ring system is electron-rich and contains basic nitrogen atoms. This has two potential consequences:
-
Electronic Effects: The electronic properties of the heteroaromatic ring can influence the polarity and strength of the C-B bond, potentially making it more susceptible to cleavage.
-
Speciation in Solution: The basic nitrogen atom can be protonated or interact with metal catalysts in complex ways. Under certain pH conditions, some heteroaromatic boronic acids can form zwitterionic species that are highly reactive towards protodeboronation.[1]
Q3: Is it better to use the boronic acid or a boronic ester derivative?
For substrates prone to protodeboronation, using a more stable boronic ester derivative is a highly effective strategy.[6][11]
-
Pinacol Esters (Bpin): These are the most common derivatives. They offer significantly improved stability compared to the free boronic acid, preventing decomposition during storage and under reaction conditions.[10]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids.[12][13] They participate in Suzuki couplings via a "slow-release" mechanism, where the MIDA group is gradually hydrolyzed under the reaction conditions to liberate the active boronic acid.[4][14] This keeps the instantaneous concentration of the unstable free boronic acid very low, dramatically suppressing protodeboronation while allowing the desired coupling to proceed.[12][13]
Table 1: Comparison of Boron Reagents
| Reagent Type | Stability | Reactivity | Key Advantage |
| Boronic Acid | Low-Moderate | High | No deprotection needed |
| Pinacol Ester | High | Moderate | Good balance of stability and reactivity[10] |
| MIDA Boronate | Very High | Slow Release | Minimizes side reactions for unstable substrates[12][13] |
Q4: Can I prevent protodeboronation during storage?
Yes. Boronic acids are susceptible to decomposition over time. Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, consider converting it to a more stable MIDA boronate.[13][15]
Q5: What is the general mechanism of protodeboronation?
Protodeboronation can occur through several pathways, but the most relevant in Suzuki-Miyaura coupling is the base-catalyzed mechanism.[1][4] The process is generally understood to involve the formation of the hydroxide-boronate complex ([ArB(OH)₃]⁻), which is then protonated at the carbon atom (ipso-position), leading to the cleavage of the C-B bond.[2]
Mechanism Diagram: Competing Pathways
The diagram below illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired protodeboronation pathway.
Caption: Competing pathways in a Suzuki-Miyaura reaction.
Recommended Experimental Protocol
This robust starting protocol is designed to minimize protodeboronation when using this compound or its pinacol ester.
Objective: To perform a Suzuki-Miyaura coupling while minimizing the formation of 5-methyl-1H-indazole.
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
K₃PO₄ (potassium phosphate), anhydrous (3.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%) or a pre-formed palladium catalyst like SPhos Pd G3 (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Oven-dried glassware, magnetic stir bar, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried reaction flask containing a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and ligand (or the pre-formed catalyst).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (start at 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aryl halide and the formation of the product. Be sure to also track the formation of the 5-methyl-1H-indazole byproduct.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of (5-methyl-1H-indazol-6-yl)boronic Acid in Reaction Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of (5-methyl-1H-indazol-6-yl)boronic acid in various reaction media. Our focus is on providing practical, evidence-based solutions to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses fundamental questions about the properties of this compound and the underlying reasons for its solubility challenges.
Q1: What are the key physical and chemical properties of this compound?
Understanding the intrinsic properties of your reagent is the first step in troubleshooting. This compound is a solid at room temperature with a relatively polar structure, which dictates its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉BN₂O₂ | [1][2] |
| Molecular Weight | 175.98 g/mol | [1] |
| Appearance | Solid | [1][2] |
| InChI Key | FVSYCXICBAFOGW-UHFFFAOYSA-N | [1] |
| CAS Number | 1310383-42-6 |[1] |
Q2: Why is solubility often a problem with heterocyclic boronic acids like this one?
The solubility of arylboronic acids is influenced by a balance of factors. The indazole ring system contains both hydrogen bond donors (N-H) and acceptors, and the boronic acid group itself is polar and capable of hydrogen bonding. In the solid state, these molecules can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult to break apart with solvents. While the molecule has polar features, its overall structure may not be sufficiently solvated by a single, common organic solvent, leading to poor solubility.
Q3: What are the typical consequences of poor reagent solubility in a reaction like a Suzuki-Miyaura coupling?
Poor solubility is a primary cause of failed or low-yielding reactions. The key consequences include:
-
Incomplete Reactions: If the boronic acid is not fully dissolved, it is not available to participate in the catalytic cycle, leading to low conversion of the limiting reagent.
-
Irreproducible Results: The amount of dissolved boronic acid can vary between experiments depending on minor variations in temperature, agitation, and solvent quality, leading to inconsistent yields.
-
Increased Side Reactions: Undissolved solids can create localized areas of high concentration if they do dissolve later in the reaction, potentially leading to side reactions like homocoupling. Furthermore, high temperatures used to force dissolution can accelerate decomposition pathways such as protodeboronation, where the C-B bond is cleaved.[3][4]
Part 2: Troubleshooting Guide - Strategies for Improving Solubility
This section provides a structured approach to solving solubility issues, from simple solvent adjustments to chemical modification of the reagent.
Issue: My this compound is not dissolving in the planned reaction solvent.
When your starting material fails to dissolve, a systematic modification of the reaction medium is the most effective approach.
Solution A: Optimize the Solvent System
The choice of solvent is critical. For boronic acids, polar aprotic solvents or ethereal solvents are often the most effective. Studies on similar compounds, like phenylboronic acid, show high solubility in ethers and ketones, and very low solubility in non-polar hydrocarbon solvents.[5][6]
Table 2: Recommended Solvents and Co-Solvent Systems
| Solvent System | Rationale & Use Case | Typical Ratio (v/v) |
|---|---|---|
| 1,4-Dioxane / Water | A standard for Suzuki couplings. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[3] | 4:1 to 10:1 |
| Tetrahydrofuran (THF) | A good ethereal solvent that can be paired with water. | 4:1 to 10:1 |
| Acetonitrile (ACN) | A polar aprotic solvent, often used in milder condition reactions. | N/A |
| Dimethylformamide (DMF) | A highly polar solvent, excellent for dissolving stubborn substrates. Use with caution as it can be difficult to remove. | N/A |
| Toluene / Ethanol / Water | A biphasic system where ethanol acts as a co-solvent to bridge the organic and aqueous phases. | Varies |
Workflow: Selecting an Appropriate Solvent System
The following decision tree illustrates a logical workflow for solvent selection and optimization.
Caption: Decision workflow for solvent system optimization.
Solution B: Adjust Base and Additives
The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid. The formation of a boronate salt ([ArB(OH)3]−) is often the key to both solubility and transmetalation in the catalytic cycle.[4]
-
Use a Stronger, More Soluble Base: Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate. Ensure the base is finely powdered to maximize its surface area and dissolution rate.[3]
-
Employ Phase-Transfer Catalysts: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the boronate anion from the aqueous phase to the organic phase where the catalyst resides, significantly accelerating the reaction.[7]
Solution C: Convert the Boronic Acid to a Boronate Ester
This is often the most robust solution for both solubility and stability issues. Converting the boronic acid to a more lipophilic and stable derivative, such as a pinacol ester (BPin), dramatically improves its solubility in common organic solvents like THF, dioxane, and chloroform.[5][6] These esters are also more resistant to protodeboronation.[3]
Diagram: Conversion to a Pinacol Boronate Ester
Caption: Esterification of boronic acid to its pinacol ester.
Part 3: Experimental Protocols
The following protocols provide a starting point for practical application of the strategies discussed.
Protocol 1: General Procedure for Preparing the Pinacol Ester Derivative
This protocol provides a reliable method for converting the boronic acid to its more soluble and stable pinacol ester.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or cyclohexane (approx. 0.2 M concentration relative to the boronic acid).
-
Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects (usually 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling step without further purification. If necessary, purify by recrystallization or flash column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling Using the Pinacol Ester
This general protocol is a robust starting point for coupling reactions where solubility is a known issue.
-
Vial Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the this compound pinacol ester (1.2 equiv), a base such as Cs₂CO₃ or K₃PO₄ (2.0 equiv), and a magnetic stir bar.[3]
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.
-
Degassing and Solvent Addition: Seal the vial with a septum. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5:1) via syringe. Purge the vial with inert gas for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. 5-methyl-1H-indazole-6-boronic acid AldrichCPR 1310383-42-6 [sigmaaldrich.com]
- 2. 6-Methyl-1H-indazolyl-5-boronic acid | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in (5-methyl-1H-indazol-6-yl)boronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-methyl-1H-indazol-6-yl)boronic acid. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges related to catalyst deactivation in cross-coupling reactions, particularly the Suzuki-Miyaura reaction.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and provides a foundational understanding of potential issues.
Q1: My Suzuki-Miyaura reaction with this compound has stalled or is giving very low yield. What are the most likely initial causes?
A1: Low or no yield in a Suzuki-Miyaura coupling is a frequent issue that can often be traced back to a few key factors before suspecting complex catalyst deactivation.[1] The primary culprits are often related to the reaction setup and reagents.[1]
-
Inefficient Pre-catalyst Activation: Many palladium sources, such as Pd(OAc)₂, are pre-catalysts and must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1][2] If this reduction is inefficient, the reaction will not proceed effectively.[1]
-
Atmosphere Control: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[3] Inadequate degassing of solvents and reagents or a poor inert atmosphere (nitrogen or argon) can lead to oxidation of the catalyst, rendering it inactive.[1][3]
-
Reagent and Solvent Purity: Water content and other impurities in your solvents or reagents can significantly hinder the reaction.[1] Solvents should be anhydrous and reagents of high purity.
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[4] For indazole-containing substrates, bases like K₃PO₄ or K₂CO₃ are commonly used.[5][6]
Initial Troubleshooting Steps:
-
Ensure all glassware is rigorously dried.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Thoroughly degas all solvents and the reaction mixture.
-
Use a high-purity base and ensure it is finely powdered for better solubility.
-
Consider using a pre-activated Pd(0) source if you suspect issues with in situ reduction.
Q2: I'm observing a black precipitate in my reaction flask. What is it, and is it a problem?
A2: The black precipitate is almost certainly palladium black , which is composed of agglomerated, inactive palladium nanoparticles.[1][7][8] Its formation is a classic sign of catalyst deactivation.[1][8]
While a small amount of darkening is common in many successful Suzuki couplings, the rapid formation of a significant amount of black solid early in the reaction is a strong indicator that your catalyst is unstable under the reaction conditions and is "crashing out" of the catalytic cycle.[3][8] This aggregation dramatically reduces the available surface area and the number of active catalytic sites, leading to a stalled or incomplete reaction.[8]
The primary cause of palladium black formation is the instability of the monoligated Pd(0) species, which is highly reactive but also prone to aggregation.[1][3]
Section 2: Advanced Troubleshooting - Diagnosing Catalyst Deactivation Pathways
If initial troubleshooting fails, a deeper dive into the specific mechanisms of catalyst deactivation is necessary.
Q3: I've optimized my initial setup, but the reaction still fails, and I see significant palladium black formation. How can ligand choice help prevent this?
A3: Ligand choice is paramount in preventing the aggregation of Pd(0) into palladium black.[1] The ligand's role is to stabilize the palladium center throughout the catalytic cycle.[9]
-
Steric Hindrance: Bulky phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., SPhos, XPhos), create a sterically hindered environment around the palladium atom.[9] This bulk physically prevents the palladium atoms from aggregating.[1]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center. This strengthens the Pd-Ligand bond and can facilitate the oxidative addition step, which is often rate-limiting, thereby keeping the catalyst engaged in the productive cycle.[9][10]
For substrates like this compound, the nitrogen atoms in the indazole ring can also coordinate to the palladium center, potentially influencing catalyst stability and activity. In such cases, a careful screening of ligands is often necessary.
Experimental Protocol: Ligand Screening for Catalyst Stability
Objective: To identify a ligand that stabilizes the palladium catalyst and prevents precipitation.
-
Setup: Prepare multiple small-scale reactions in parallel under a strict inert atmosphere.
-
Constants: Keep the palladium source (e.g., Pd(OAc)₂ or a pre-catalyst like Pd₂(dba)₃), base (e.g., K₃PO₄), solvent (e.g., dioxane/water), temperature, and substrate concentrations identical across all reactions.
-
Variable: In each reaction vial, use a different phosphine ligand. A good starting panel would include:
-
Triphenylphosphine (PPh₃) - a standard, less bulky ligand.
-
Bulky, electron-rich monodentate ligands (e.g., XPhos, SPhos, RuPhos).
-
Bidentate ligands (e.g., dppf).
-
-
Monitoring: Observe the reactions visually for the formation of palladium black. Monitor reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the yield and rate of palladium black formation for each ligand.
| Ligand | Steric Bulk | Electron Donating | Expected Outcome for Stability |
| PPh₃ | Low | Moderate | Prone to deactivation, especially at higher temperatures. |
| XPhos | High | High | Excellent stability, often prevents Pd black formation. |
| SPhos | High | High | Similar to XPhos, provides high stability. |
| dppf | Moderate | Moderate | Good general-purpose ligand, may offer stability. |
Q4: My reaction is sluggish with an aryl chloride coupling partner, but works fine with an aryl bromide. Is this a deactivation issue?
A4: Not necessarily. This observation is more likely due to the inherent difference in reactivity between aryl halides.[8] The first step in the Suzuki catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center.[10][11] The strength of the carbon-halogen bond plays a crucial role here. The C-Cl bond is significantly stronger and less reactive than the C-Br or C-I bond.[8]
Therefore, the oxidative addition step is much slower for aryl chlorides and often becomes the rate-determining step of the entire cycle.[8][10][11] To overcome this high activation energy, you need a more reactive catalytic system. This typically involves using more electron-rich and sterically demanding ligands (like Buchwald's biarylphosphines or N-heterocyclic carbenes) that make the Pd(0) center more nucleophilic and better able to break the strong C-Cl bond.[8][9]
While a slow reaction can sometimes lead to catalyst decomposition over time, the root cause in this scenario is the kinetics of oxidative addition, not an inherent instability of the catalyst itself.
Diagram: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction, highlighting where deactivation pathways can compete.
Caption: The Suzuki-Miyaura catalytic cycle and the competing catalyst deactivation pathway.
Q5: Besides palladium black formation, are there other, less obvious, catalyst deactivation pathways I should be aware of?
A5: Yes, several other deactivation pathways can occur:
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation (forming phosphine oxides) or other forms of degradation under reaction conditions, particularly if trace oxygen is present.[3][12] This strips the palladium of its protective ligand, leading to aggregation.
-
β-Hydride Elimination: This is a common side reaction when one of the coupling partners has a hydrogen atom on a carbon that is "beta" to the palladium atom (i.e., two carbons away).[13][14] Instead of reductive elimination to form the desired C-C bond, the catalyst can abstract this beta-hydrogen, leading to an alkene byproduct and a palladium-hydride species, which can be an off-cycle intermediate.[13][14][15] While this compound itself does not have β-hydrogens relative to the boron, the coupling partner might. Using bulky ligands can sterically disfavor this pathway.[16]
-
Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.[8] Sulfur-containing compounds are notorious poisons for palladium catalysts. The nitrogen atoms of the indazole substrate itself or other nitrogen-containing heterocycles can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.[17]
Troubleshooting Workflow: Systematic Diagnosis of Catalyst Deactivation
This workflow provides a logical progression for identifying the root cause of catalyst deactivation.
Caption: A step-by-step workflow for troubleshooting catalyst deactivation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium black - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 15. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (5-methyl-1H-indazol-6-yl)boronic acid
Welcome to the technical support center for the purification of (5-methyl-1H-indazol-6-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important building block. The inherent reactivity and stability profile of boronic acids, particularly heteroaromatic ones, often present unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a bifunctional molecule with a nucleophilic indazole ring and an electrophilic boronic acid moiety. This duality dictates its reactivity and stability. The indazole core makes it a valuable component in medicinal chemistry, while the boronic acid group enables its use in powerful cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, the very nature of the boronic acid group is also the source of many purification challenges.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems encountered during the purification of this compound.
Problem 1: Low Purity After Synthesis - Presence of Multiple Impurities
Question: My crude this compound shows multiple spots on TLC and complex NMR spectra. What are the likely impurities and how can I remove them?
Answer:
The impurity profile of a crude boronic acid product can be complex. Common impurities include:
-
Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[3][4][5] This is often observed as a broadened or complex set of signals in the NMR spectrum.[6]
-
Protodeboronated Product (5-methyl-1H-indazole): Cleavage of the C-B bond, replacing it with a C-H bond, is a common degradation pathway, especially under acidic or basic conditions.[7][8][9]
-
Starting Materials and Reagents: Incomplete reaction can leave residual starting materials, such as the corresponding halide or organometallic precursor.
-
Homocoupled Byproducts: Dimerization of the starting material can occur as a side reaction during synthesis.[10]
Workflow for Purification:
Caption: General purification workflow for this compound.
Step-by-Step Protocol:
-
Aqueous Workup and pH Control: The pH of the aqueous solution plays a critical role in the stability of boronic acids.[9] At acidic to neutral pH, the trigonal planar form is dominant, while at higher pH (above the pKa, typically around 9), it converts to the anionic tetrahedral boronate.[9]
-
Procedure: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate). Wash with a slightly acidic aqueous solution (e.g., dilute HCl, pH ~4-5) to remove basic impurities. Be cautious, as strongly acidic conditions can promote protodeboronation.[7] Subsequently, wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
-
Recrystallization: This is often the most effective method for purifying boronic acids.[10][11]
-
Solvent Selection: A solvent system where the boronic acid is soluble at high temperatures but sparingly soluble at room temperature or below is ideal. Common solvents for recrystallizing arylboronic acids include hot water, ethanol, or mixtures like ethyl acetate/hexanes.[11][12]
-
Procedure: Dissolve the crude material in a minimal amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. If crystallization does not occur, scratching the inside of the flask or adding a seed crystal can help. Collect the crystals by filtration and wash with a small amount of cold solvent.[11]
-
-
Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid.[10][13]
-
Procedure: Dissolve the crude product in an organic solvent like diethyl ether. Extract with a basic aqueous solution (e.g., dilute NaOH or Na2CO3) to form the water-soluble boronate salt. The organic layer will retain non-acidic impurities. Separate the aqueous layer and carefully acidify it with a mineral acid (e.g., HCl) to precipitate the pure boronic acid. Extract the purified boronic acid back into an organic solvent, wash with brine, dry, and concentrate.
-
Problem 2: Difficulty with Chromatographic Purification
Question: I'm trying to purify my boronic acid using silica gel chromatography, but I'm getting poor separation and/or product decomposition. What are my options?
Answer:
Standard silica gel chromatography can be challenging for boronic acids due to their polar nature and potential for interaction with the acidic silica surface, which can lead to streaking, poor recovery, and degradation.[14]
Alternative Chromatographic Strategies:
| Technique | Stationary Phase | Mobile Phase Considerations | Pros & Cons |
| Modified Silica Gel | Silica gel treated with boric acid[15] | Standard non-polar/polar solvent systems | Pro: Can improve peak shape and reduce tailing. Con: Requires preparation of the stationary phase. |
| Reversed-Phase HPLC | C18 or similar | Acetonitrile/water or Methanol/water with a buffer (e.g., ammonium acetate or formic acid)[6][16] | Pro: Good for analyzing purity and can be scaled to preparative HPLC.[12] Con: On-column hydrolysis is a risk; careful method development is needed.[17][18] |
| Neutral Alumina | Neutral Alumina | Non-polar to moderately polar eluents | Pro: Less acidic than silica, potentially reducing degradation. Con: May have different selectivity compared to silica. |
| Boronic Acid Affinity Chromatography | Resin with diol functionalities | pH-dependent elution | Pro: Highly specific for boronic acids.[19][20] Con: More specialized and may not be readily available in all labs. |
Tips for Successful Chromatography:
-
TLC Analysis First: Before attempting column chromatography, optimize the separation on a TLC plate. Modifiers like a small amount of acetic acid or triethylamine in the mobile phase can sometimes improve separation.[10]
-
Consider Boronate Esters: If direct purification of the boronic acid is problematic, consider converting it to a more stable boronate ester (e.g., pinacol ester).[21][22] These are generally less polar and more amenable to silica gel chromatography.[21][22] The boronic acid can be regenerated after purification.
Problem 3: Product Instability and Degradation
Question: My purified this compound seems to degrade over time, even when stored. How can I minimize degradation?
Answer:
The two primary degradation pathways for boronic acids are protodeboronation and boroxine formation.
Degradation Pathways:
Caption: Primary degradation pathways for boronic acids.
-
Protodeboronation: This is the loss of the boronic acid group, which is often accelerated by moisture, acid, or base.[7][8][23] For some aryl boronic acids, this process can be quite rapid, especially under basic conditions used in Suzuki-Miyaura couplings.[8][9]
-
Boroxine Formation: This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring.[3][4][24] While reversible, the presence of boroxine can complicate characterization and affect reactivity. The equilibrium can be shifted back to the boronic acid by the addition of water.[4]
Storage and Handling Recommendations:
-
Store under inert atmosphere: To minimize oxidation and hydrolysis, store the solid product under nitrogen or argon.
-
Keep dry: Use a desiccator for storage to protect from atmospheric moisture.
-
Refrigerate or freeze: Lower temperatures can slow down degradation processes.
-
Use freshly purified material: For best results in subsequent reactions, use the boronic acid as soon as possible after purification.
III. Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final product?
A1: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): This is essential for confirming the structure and identifying impurities. ¹¹B NMR is particularly useful for identifying different boron species.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This can provide information on the molecular weight of the product and any impurities, and HPLC can quantify the purity.[16][25]
-
Melting Point: A sharp melting point is indicative of high purity.
Q2: My boronic acid is an oil and I cannot recrystallize it. What should I do?
A2: If recrystallization is not an option, consider the following:
-
Trituration: Stirring the oil with a solvent in which it is insoluble (e.g., hexanes or diethyl ether) can sometimes induce solidification or wash away impurities.[10]
-
Conversion to a Crystalline Derivative: Reacting the boronic acid with diethanolamine can form a crystalline adduct that can be isolated and purified.[12][14] The free boronic acid can then be regenerated.
-
Preparative HPLC: As mentioned earlier, this can be a powerful tool for purifying non-crystalline compounds.
Q3: What are the key considerations when using this compound in a Suzuki-Miyaura coupling reaction?
A3:
-
Base Selection: The choice of base is crucial as it activates the boronic acid but can also promote protodeboronation.[2][26] Weaker bases like potassium carbonate or cesium carbonate are often used.
-
Solvent System: A biphasic solvent system (e.g., toluene/water or dioxane/water) is common.
-
Catalyst: A palladium catalyst with appropriate ligands is required.[27][28]
-
Reaction Monitoring: Due to the potential for degradation, it is important to monitor the reaction progress (e.g., by TLC or LC-MS) to avoid prolonged reaction times at elevated temperatures.
IV. References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?--INVALID-LINK--
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. --INVALID-LINK--
-
ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. --INVALID-LINK--
-
NIH. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. --INVALID-LINK--
-
ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. --INVALID-LINK--
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. --INVALID-LINK--
-
Reddit. (2017). Purification of boronic acids?--INVALID-LINK--
-
Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. --INVALID-LINK--
-
Semantic Scholar. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. --INVALID-LINK--
-
RSC Publishing. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. --INVALID-LINK--
-
ResearchGate. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. --INVALID-LINK--
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. --INVALID-LINK--
-
Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. --INVALID-LINK--
-
BenchChem. (2025). Effect of pH on the stability and reactivity of aryl boronic acids. --INVALID-LINK--
-
Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?--INVALID-LINK--
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. --INVALID-LINK--
-
NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. --INVALID-LINK--
-
Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. --INVALID-LINK--
-
Wikipedia. (n.d.). Boroxine. --INVALID-LINK--
-
Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. --INVALID-LINK--
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. --INVALID-LINK--
-
PubMed. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. --INVALID-LINK--
-
ECHEMI. (n.d.). How to purify boronic acids/boronate esters?--INVALID-LINK--
-
University of Edinburgh Research Explorer. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. --INVALID-LINK--
-
YouTube. (2015). How to Purify Boric Acid (by Recrystallization). --INVALID-LINK--
-
ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. --INVALID-LINK--
-
Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. --INVALID-LINK--
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. --INVALID-LINK--
-
Journal of the American Chemical Society. (n.d.). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. --INVALID-LINK--
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. --INVALID-LINK--
-
Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. --INVALID-LINK--
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... --INVALID-LINK--
-
Fluorochem. (n.d.). 5-FLUORO-1-METHYL-1H-INDAZOL-6-YL-6-BORONIC ACID. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
-
Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. --INVALID-LINK--
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-methyl-1H-indazole-6-boronic acid AldrichCPR. --INVALID-LINK--
-
BenchChem. (n.d.). Identifying and characterizing impurities in allenylboronic acid samples. --INVALID-LINK--
-
ResearchGate. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-5-boronic acid. --INVALID-LINK--
-
Fisher Scientific. (n.d.). Sigma Aldrich 5-methyl-1H-indazole-6-boronic acid 1 g. --INVALID-LINK--
-
ChemicalBook. (n.d.). 1H-INDAZOLE-5-BORONIC ACID CAS#: 338454-14-1. --INVALID-LINK--
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. --INVALID-LINK--
-
Google Patents. (n.d.). Methods for preparing indazole compounds. --INVALID-LINK--
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boroxine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. academic.oup.com [academic.oup.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Boronic Acid Affinity Chromatography Resin - Amerigo Scientific [amerigoscientific.com]
- 20. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 23. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to LC-MS Analysis of (5-methyl-1H-indazol-6-yl)boronic Acid Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of complex organic molecules. Central to this reaction are boronic acids, such as (5-methyl-1H-indazol-6-yl)boronic acid, which serve as critical building blocks. The purity and reactivity of these intermediates directly impact the yield and purity of the final active pharmaceutical ingredient (API). Consequently, robust analytical methodologies are paramount for monitoring the progress of reactions involving these compounds, ensuring quality control, and identifying potential impurities.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the analysis of this compound reaction mixtures. We will delve into the nuances of method development, explore the inherent challenges associated with boronic acid analysis, and present a data-supported comparison to aid researchers in selecting the most appropriate analytical tool for their specific needs.
The Analytical Challenge: Unraveling the Complexity of Boronic Acid Reaction Mixtures
The analysis of boronic acids is not without its difficulties. These compounds are known to undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate chromatographic separation and mass spectrometric interpretation. Furthermore, the reaction mixture itself is a complex matrix of starting materials, reagents, catalysts, the desired product, and potential byproducts. An ideal analytical method must be able to separate and specifically quantify the target analyte in the presence of these other components.
LC-MS: A Powerful and Versatile Tool for Boronic Acid Analysis
LC-MS has emerged as a highly effective technique for the analysis of boronic acids, offering a compelling combination of high sensitivity, selectivity, and the ability to analyze these compounds without the need for derivatization.[1][2]
Proposed LC-MS/MS Method for this compound
Based on established methodologies for similar aromatic boronic acids, a robust LC-MS/MS method can be developed.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Aliquots of the reaction mixture are taken at specified time intervals.
-
The sample is quenched and diluted with a 50:50 (v/v) mixture of methanol and water to a concentration suitable for LC-MS analysis.[3]
-
Filtration through a 0.22 µm syringe filter is performed to remove any particulate matter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm) is a suitable choice for separating the polar boronic acid from less polar components in the reaction mixture.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated for optimal sensitivity. For many boronic acids, negative ion mode has been shown to be more sensitive.[1][3]
-
Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity.[3]
-
MRM Transitions for this compound (C₈H₉BN₂O₂; MW: 175.98):
-
Precursor Ion (m/z): [M-H]⁻ at 174.97
-
Product Ions (m/z): To be determined by infusion of a standard and performing a product ion scan. Characteristic losses would be expected from the boronic acid moiety.
-
-
Rationale for Methodological Choices:
-
C18 Column: Provides good retention and separation for a wide range of organic molecules.
-
Formic Acid in Mobile Phase: Aids in the protonation of analytes in positive ion mode and can improve peak shape.
-
ESI: A soft ionization technique suitable for polar and thermally labile molecules like boronic acids.
-
MRM: Offers superior quantitative performance by monitoring specific precursor-to-product ion transitions, thereby minimizing matrix interference.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS offers significant advantages, other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed for reaction monitoring. The choice of technique depends on the specific requirements of the analysis.
| Feature | LC-MS | GC-MS | Quantitative NMR (qNMR) |
| Sample Preparation | Simple dilution and filtration | Often requires derivatization to increase volatility | Simple dilution, may require an internal standard |
| Sensitivity (LOD/LOQ) | Very high (pg/mL to ng/mL)[3] | High (pg/mL to ng/mL), dependent on derivatization efficiency[4] | Lower (µg/mL to mg/mL)[5] |
| Selectivity | Very high, especially with MS/MS (MRM) | High, based on chromatographic separation and mass fragmentation | Moderate, can be affected by peak overlap in complex mixtures |
| Analysis Time per Sample | Fast (minutes)[2] | Moderate (minutes), includes derivatization time | Fast (minutes) for data acquisition[6] |
| Quantitative Accuracy | Excellent with appropriate standards | Good with appropriate standards and consistent derivatization | Excellent, inherently quantitative without the need for calibration curves for relative quantification[6] |
| Structural Information | Limited to mass and fragmentation pattern | Provides detailed fragmentation patterns for structural elucidation | Provides detailed structural information |
| Throughput | High | Moderate | High |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, boronic acids are generally not amenable to direct GC analysis due to their low volatility and tendency to degrade at high temperatures. Therefore, a derivatization step is typically required to convert the boronic acid into a more volatile and stable derivative, such as a boronate ester.[7]
Pros of GC-MS:
-
Excellent chromatographic resolution.
-
Provides detailed mass spectra that can be used for structural elucidation and library matching.
Cons of GC-MS:
-
The need for derivatization adds complexity and potential for incomplete reactions or side reactions, which can affect quantitative accuracy.[8]
-
Not suitable for thermally labile compounds.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
An aliquot of the reaction mixture is dried down.
-
A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a diol like pinacol, is added to convert the boronic acid to a silyl or pinacol ester.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS.
-
Separation is achieved on a capillary column (e.g., DB-5ms).
-
Detection is performed by a mass spectrometer, typically in electron ionization (EI) mode.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹¹B NMR, is an invaluable tool for reaction monitoring. It is a non-destructive technique that provides detailed structural information and is inherently quantitative for relative amounts without the need for calibration curves.[6]
Pros of qNMR:
-
Provides unambiguous structural information.
-
Excellent for quantitative analysis of major components in a mixture.
-
Minimal sample preparation is often required.[6]
Cons of qNMR:
-
Lower sensitivity compared to mass spectrometry-based techniques.[9]
-
Can suffer from peak overlap in complex mixtures, making quantification of minor components challenging.
Experimental Protocol: Quantitative NMR (qNMR) Analysis
-
Sample Preparation:
-
An aliquot of the reaction mixture is taken.
-
A known amount of an internal standard is added.
-
The sample is dissolved in a deuterated solvent.
-
-
NMR Analysis:
-
¹H or ¹¹B NMR spectra are acquired.
-
The concentration of the analyte is determined by comparing the integral of a characteristic analyte peak to the integral of the internal standard peak.
-
Conclusion: Selecting the Optimal Analytical Strategy
For the routine analysis and monitoring of this compound reaction mixtures, LC-MS/MS stands out as the superior technique . Its high sensitivity and selectivity, coupled with the ability to analyze the analyte without derivatization, provide a significant advantage in terms of speed, simplicity, and reliability. The use of MRM ensures accurate quantification even at low concentrations and in the presence of complex matrix components.
While GC-MS can provide valuable structural information, the requirement for derivatization makes it less suitable for high-throughput reaction monitoring. qNMR is an excellent complementary technique, particularly for structural confirmation and for obtaining highly accurate quantitative data for major species without the need for response factor determination.
Ultimately, the choice of analytical technique will be guided by the specific goals of the study. For rapid, sensitive, and selective monitoring of reaction progress, LC-MS/MS is the method of choice. For in-depth structural characterization and orthogonal quantitative confirmation, a combination of LC-MS and NMR would provide the most comprehensive understanding of the reaction chemistry.
References
- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sciex.com [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparison of Different Approaches for Estimation of the Detection Limit of Quantitative NMR [magres.apm.ac.cn]
- 6. azom.com [azom.com]
- 7. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of (5-methyl-1H-indazol-6-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Central Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural determination of organic molecules. For derivatives of (5-methyl-1H-indazol-6-yl)boronic acid, a multi-faceted NMR approach is essential to confirm the integrity of the indazole core, the position of substituents, and the nature of the boronic acid moiety. This guide will compare and contrast the utility of ¹H, ¹³C, and ¹¹B NMR, alongside two-dimensional (2D) techniques, in providing a complete structural picture.
Comparative Analysis of NMR Techniques
A comprehensive understanding of the molecule requires the synergistic use of several NMR experiments. Each technique provides unique and complementary information.
¹H NMR: The Initial Fingerprint
Proton NMR (¹H NMR) offers the first and most immediate structural insights. It reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons through spin-spin coupling. For this compound, key diagnostic signals include:
-
Indazole Ring Protons: The
A Comparative Guide to the Reactivity of (5-methyl-1H-indazol-6-yl)boronic Acid and Its Positional Isomers
Introduction: The Indazole Scaffold and the Power of Boronic Acids in Drug Discovery
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after motif in the design of kinase inhibitors, anti-inflammatory agents, and oncology therapeutics. The functionalization of this scaffold is paramount for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging new carbon-carbon bonds.[2][3]
At the heart of this transformation are organoboron reagents, most commonly boronic acids. Indazole-based boronic acids are therefore invaluable building blocks, enabling chemists to introduce a diverse array of aryl and heteroaryl substituents. However, not all indazole boronic acid isomers are created equal. Their reactivity in cross-coupling reactions is profoundly influenced by the subtle interplay of electronic and steric effects dictated by the position of substituents on the indazole core.
This guide provides an in-depth comparison of the reactivity of (5-methyl-1H-indazol-6-yl)boronic acid with its key positional isomers. We will dissect the underlying principles that govern their performance in Suzuki-Miyaura coupling, provide supporting data from analogous systems, and offer a robust experimental protocol for practical application.
The Isomers: A Structural Overview
The reactivity of an indazole boronic acid is dictated by the substitution pattern on the bicyclic ring. For this guide, we will compare our primary compound of interest with isomers that highlight the critical roles of steric hindrance and electronic modulation.
Figure 1. Key Isomers of Methyl-Substituted Indazole-6-Boronic Acid.
Fundamental Principles Governing Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The reactivity of the boronic acid partner primarily impacts the transmetalation step, where the organic group is transferred from boron to the palladium center. Two key factors govern the efficiency of this step and the overall success of the reaction: steric/electronic effects and the propensity for protodeboronation .
Figure 2. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Steric and Electronic Effects
-
Steric Hindrance: The size and proximity of substituents to the boronic acid group can dramatically affect reaction rates. An ortho-substituent (a group on the carbon adjacent to the C-B bond) can physically block the approach of the bulky palladium complex, slowing or even preventing the crucial transmetalation step.[2][4] This is one of the most significant factors when comparing isomers.
-
Electronic Effects: The electronic nature of the substituents influences the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron).
-
Electron-Donating Groups (EDGs): A methyl group is a weak EDG. It increases electron density on the aromatic ring, making the ipso-carbon more nucleophilic and potentially accelerating transmetalation.[5]
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease electron density, making the boronic acid less reactive.[6]
-
Protodeboronation: A Critical Side Reaction
Protodeboronation is the undesired cleavage of the C-B bond by a proton source (often water or solvent), replacing the boronic acid group with a hydrogen atom.[7] This side reaction destroys the starting material and reduces the overall yield. Heteroaromatic boronic acids, particularly those containing basic nitrogen atoms like indazole, are often highly susceptible to this process.[8][9]
The rate of protodeboronation is highly pH-dependent and structurally sensitive.[10] Electron-rich aromatic systems and those with steric crowding around the boronic acid can sometimes exhibit increased rates of protodeboronation under certain conditions. Minimizing reaction times and carefully controlling the pH are critical to suppress this pathway.
Comparative Reactivity Analysis
Based on the principles outlined above, we can predict and rationalize the relative reactivity of this compound and its isomers.
| Compound | Key Feature | Expected Reactivity in Suzuki Coupling | Rationale | Susceptibility to Protodeboronation |
| 1H-Indazole-6-boronic acid (Baseline) | Unsubstituted | Moderate | Serves as a standard reference. Reactivity is intrinsic to the indazole-6-yl system. | Moderate to High |
| This compound | meta-Methyl group | Good to High | The methyl group is an EDG, which slightly increases the nucleophilicity of the C6 ipso-carbon.[5] Being in the meta position (C5), it imparts no steric hindrance to the boronic acid at C6, allowing for efficient transmetalation. | Moderate to High |
| (7-methyl-1H-indazol-6-yl)boronic acid | ortho-Methyl group | Low to Moderate | The methyl group at C7 is ortho to the boronic acid at C6. This introduces significant steric bulk that hinders the approach of the palladium catalyst, likely leading to slower reaction rates and lower yields compared to the 5-methyl isomer.[2][4][11] | Potentially Increased |
| (4-methyl-1H-indazol-6-yl)boronic acid | para-like Methyl group (relative to N1) | Good to High | Similar to the 5-methyl isomer, the methyl group at C4 provides an electronic-donating effect without imposing steric hindrance on the C6 boronic acid. Its reactivity is expected to be comparable to, or slightly different from, the 5-methyl isomer based on subtle electronic variations. | Moderate to High |
Analysis and Causality:
-
This compound is predicted to be a highly effective coupling partner. The methyl group provides a beneficial electronic enhancement without the penalty of steric clash. This combination makes it an ideal substrate for achieving high yields in Suzuki-Miyaura reactions.
-
(7-methyl-1H-indazol-6-yl)boronic acid represents a classic case of steric hindrance. While electronically similar to the 5-methyl isomer, the proximity of the methyl group to the reactive center is the dominant, and negative, factor. To achieve successful coupling with this isomer, one would likely need to employ specialized catalyst systems with less bulky ligands or accept lower yields and longer reaction times.[4]
-
The unsubstituted 1H-Indazole-6-boronic acid provides a crucial baseline. The enhanced reactivity of the 5-methyl and 4-methyl isomers can be directly attributed to the electronic push of the methyl group.
-
All indazole-based boronic acids should be handled with the potential for protodeboronation in mind.[7] It is crucial to use them promptly after preparation or purchase, store them under anhydrous conditions, and design coupling reactions to be as efficient as possible to minimize exposure to protic or highly basic aqueous conditions.[9] Using boronic esters (e.g., pinacol esters) can enhance stability and mitigate this side reaction.[12]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating starting point for the Suzuki-Miyaura coupling of an indazole boronic acid. Optimization may be required for particularly challenging substrates.
Objective: To couple this compound with a representative aryl bromide (e.g., 4-bromoanisole).
Figure 3. General Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.5 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv).
-
Atmosphere Control: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (1,4-Dioxane and Water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl halide is consumed (typically 2-16 hours).
-
Reaction Quench and Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate (EtOAc).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.
Conclusion and Recommendations
The reactivity of methyl-substituted indazole boronic acids in Suzuki-Miyaura coupling is a direct function of the methyl group's position relative to the C-B bond.
-
This compound is an excellent substrate, benefiting from mild electronic activation without steric penalty. It is recommended for synthetic campaigns where high efficiency and yield are desired.
-
Isomers with ortho-substitution, such as (7-methyl-1H-indazol-6-yl)boronic acid , present a significant steric challenge that will likely reduce reaction rates and yields. Their use may require more specialized catalytic systems or extensive optimization.
-
The risk of protodeboronation is a constant factor for all indazole boronic acids. To ensure reproducibility and maximize yields, researchers should use high-quality, anhydrous reagents and solvents, maintain an inert atmosphere, and aim for efficient reaction times. For particularly sensitive systems, conversion to a more stable boronate ester is a highly recommended strategy.
By understanding these fundamental principles, researchers can make informed decisions in the selection of building blocks, leading to more efficient and successful synthetic routes in the pursuit of novel therapeutics.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Performance Analysis of (5-methyl-1H-indazol-6-yl)boronic Acid
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its power lies in its operational simplicity, broad functional group tolerance, and the use of organoboron compounds, which are generally stable, commercially available, and possess low toxicity compared to other organometallic reagents.[3][4] At the heart of this reaction is the boronic acid, a key partner that dictates the efficiency and success of the coupling.
This guide provides an in-depth comparison of (5-methyl-1H-indazol-6-yl)boronic acid with other classes of boronic acids in the context of the palladium-catalyzed Suzuki coupling. We will delve into the mechanistic nuances, compare performance based on structural attributes, and provide actionable experimental protocols to empower you to optimize your synthetic strategies.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to troubleshooting and optimizing any reaction. The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.[4][7]
-
Transmetalation : A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[1][3] This species then transfers its organic group (Ar') to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond in the final product (Ar-Ar'). This crucial step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]
References
A Senior Application Scientist's Guide to Validating the Structure of (5-methyl-1H-indazol-6-yl)boronic Acid Coupling Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic strategy, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] A key building block in this arena is (5-methyl-1H-indazol-6-yl)boronic acid, a versatile reagent for introducing the methylated indazole moiety.
The Imperative of Unambiguous Structural Elucidation
The coupling of this compound with an aryl halide is designed to form a specific biaryl product. The primary challenge lies in confirming the regioselectivity of the coupling and ruling out potential isomeric byproducts. For instance, depending on the reaction conditions and the nature of the coupling partner, there could be a risk of forming alternative isomers or undesired homocoupling products. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust structural confirmation.
Comparative Analysis of Core Validation Techniques
A combination of spectroscopic and spectrometric techniques provides a self-validating system for structural elucidation. No single method is foolproof, but together, they offer a high degree of confidence.
| Technique | Primary Application for this Topic | Strengths | Limitations |
| 1D & 2D NMR Spectroscopy | Determination of connectivity and regiochemistry. | Provides detailed information on the chemical environment of each proton and carbon. 2D NMR (COSY, HSQC, HMBC) is crucial for establishing through-bond correlations.[7] | Can be complex to interpret for highly substituted or conformationally restricted molecules. May not definitively distinguish between certain isomers without careful analysis of long-range couplings. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. | High-resolution mass spectrometry (HRMS) provides exact mass, confirming the molecular formula. Fragmentation patterns can offer clues about the structure.[8][9] | Typically does not distinguish between isomers. Boronic acids can be challenging to analyze directly due to dehydration and boroxine formation.[10] |
| X-ray Crystallography | Absolute and unambiguous 3D structure determination. | Considered the "gold standard" for structural validation, providing definitive proof of connectivity, stereochemistry, and conformation.[11][12] | Requires a suitable single crystal, which can be difficult and time-consuming to obtain. Not all compounds crystallize readily.[13] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and separation of isomers. | Can separate the desired product from starting materials, byproducts, and isomers, allowing for purity assessment and isolation of individual components for further analysis.[14] | Is not a structure elucidation technique on its own but is a critical tool for ensuring the sample being analyzed is pure. |
Workflow for Structural Validation
The following workflow represents a logical and efficient approach to validating the structure of a novel compound synthesized from this compound.
Caption: A logical workflow for the structural validation of novel compounds.
Experimental Protocols: A Practical Guide
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Rationale: Before investing significant time in NMR analysis, it is crucial to confirm that the product has the expected molecular weight and, by extension, the correct elemental composition. ESI-MS is a soft ionization technique well-suited for this purpose.[9][15]
Protocol:
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Analysis: Infuse the sample solution directly or via LC-MS. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.
-
Data Interpretation: Compare the measured exact mass of the [M+H]⁺ ion with the calculated theoretical mass for the expected product. A mass error of less than 5 ppm provides high confidence in the elemental composition.
Comprehensive NMR Analysis for Connectivity and Isomer Differentiation
Rationale: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[7] For biaryl products, Nuclear Overhauser Effect (NOE) experiments are particularly valuable for confirming spatial proximity between the two coupled ring systems, which can help to confirm the desired regiochemistry.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is critical for identifying the carbon-carbon bond formed during the coupling reaction.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons on the indazole ring and protons on the coupled partner. An NOE between protons on adjacent rings is strong evidence for the correct regiochemistry.
-
-
Data Analysis: Systematically assign all proton and carbon signals. Use the HMBC correlations to piece together the molecular skeleton. The key is to find a correlation from a proton on one ring to a carbon on the other, across the newly formed C-C bond. Use NOESY/ROESY to confirm the spatial arrangement.
Caption: Decision logic for NMR-based structural validation.
X-ray Crystallography for Definitive Structural Proof
Rationale: When NMR data is ambiguous or when absolute certainty is required (e.g., for regulatory filings), single-crystal X-ray diffraction provides irrefutable evidence of the molecular structure.[16][17]
Workflow:
-
Crystal Growth: This is often the most challenging step.[11]
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion, or solvent layering with a range of solvent systems.
-
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Interpretation: The resulting electron density map will reveal the precise location of each atom in three-dimensional space, confirming connectivity and conformation.
Alternative Methodologies & Their Place
While the triad of NMR, MS, and X-ray crystallography forms the backbone of structural validation, other techniques can provide valuable supporting data.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., N-H stretch of the indazole).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is sensitive to the extent of conjugation. A comparison of the product's spectrum to that of the starting materials can indicate the formation of the new biaryl system.
By employing a systematic and multi-technique approach as outlined in this guide, researchers can confidently and accurately validate the structures of novel compounds derived from this compound, ensuring the integrity and reliability of their scientific findings.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction [jstage.jst.go.jp]
A Researcher's Guide to the Kinetic Analysis of (5-methyl-1H-indazol-6-yl)boronic Acid in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of novel building blocks is paramount for efficient and scalable synthesis. (5-methyl-1H-indazol-6-yl)boronic acid is an increasingly important structural motif in medicinal chemistry. However, a significant gap exists in the public domain regarding its kinetic behavior in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive framework for conducting kinetic studies on this molecule, comparing its potential performance against other relevant boronic acids, and offering detailed experimental protocols to empower researchers in their own laboratories.
Introduction: The "Why" Behind Kinetic Studies
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1] The kinetics of this reaction, particularly the transmetalation step, are highly dependent on the structure of the boronic acid.[2][3] For a molecule like this compound, which contains a nitrogen-rich heteroaromatic core, understanding its reaction rate is crucial for several reasons:
-
Optimization of Reaction Conditions: Kinetic data allows for the rational selection of catalysts, ligands, bases, and solvents to maximize yield and minimize reaction times.[4]
-
Mechanism Elucidation: Studying the rate dependence on reactant concentrations can provide insights into the reaction mechanism, particularly the often rate-limiting transmetalation step.[5][6]
-
Process Scale-Up: A thorough kinetic understanding is essential for developing robust and reproducible large-scale synthetic procedures.
-
Comparative Analysis: Kinetic data enables the objective comparison of this compound with other boronic acids, aiding in the selection of the most suitable building block for a given synthetic target.
Nitrogen-containing heterocycles like indazoles can sometimes inhibit palladium catalysts, making kinetic analysis even more critical for successful coupling.[7]
Selecting Boronic Acids for Comparison
To contextualize the kinetic behavior of this compound, it is essential to compare it against a set of well-understood alternatives. The following boronic acids are proposed as suitable benchmarks due to their structural similarities and differences:
| Boronic Acid | Rationale for Comparison |
| Phenylboronic Acid | The simplest aromatic boronic acid, serving as a baseline for reactivity. |
| (1H-Indol-5-yl)boronic Acid | Allows for a direct comparison of the indazole core with the isomeric and electronically distinct indole core. |
| 4-Tolylboronic Acid | Provides insight into the electronic effect of a methyl group on a simple aryl system, for comparison with the methyl-substituted indazole. |
| This compound pinacol ester | Boronate esters often exhibit different stability and reactivity profiles compared to their corresponding boronic acids, and their study can provide valuable mechanistic information.[8][9] |
Experimental Design for Kinetic Analysis
Accurate kinetic data relies on careful experimental design and precise monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[10][11]
A typical experimental setup involves:
-
Strictly Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, which can deactivate the palladium catalyst. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Temperature Control: Reaction rates are highly sensitive to temperature. The use of a temperature-controlled reaction block or oil bath is crucial.
-
Automated Sampling: For accurate time-course data, automated sampling systems are ideal.[10] If manual sampling is necessary, it should be done at precise intervals.
-
Internal Standard: The use of a stable, non-reactive internal standard is essential for accurate quantification by HPLC.
Below is a graphical representation of the proposed experimental workflow for kinetic analysis.
Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the kinetic analysis of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium precatalyst (e.g., Pd(OAc)2 with a suitable ligand like SPhos or XPhos)
-
Base (e.g., K3PO4)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials with stir bars
-
HPLC system with a C18 column
Procedure:
-
Preparation of Stock Solutions (under inert atmosphere):
-
Aryl Halide Stock: Prepare a solution of the aryl halide and the internal standard in the chosen solvent.
-
Boronic Acid Stock: Prepare a solution of this compound in the same solvent.
-
Base Stock: Prepare an aqueous solution of the base.
-
Catalyst Stock: Prepare a solution of the palladium precatalyst and ligand in the solvent.
-
-
Reaction Setup:
-
To an array of reaction vials, add the required volume of the catalyst stock solution.
-
Place the vials in a temperature-controlled reaction block and allow them to reach the desired temperature (e.g., 80 °C).
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions, simultaneously add the aryl halide stock, boronic acid stock, and base stock to the vials. Start a timer immediately.
-
At specified time points (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), remove a vial from the reaction block and immediately quench the reaction by adding a small amount of cold, acidic water.
-
Extract the quenched reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by HPLC.
-
-
Data Analysis:
-
For each time point, determine the concentration of the product by comparing its HPLC peak area to that of the internal standard.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of this plot.
-
Comparative Data and Mechanistic Insights
By performing the above experiment for this compound and the selected benchmark boronic acids, a comparative kinetic profile can be established. The results can be tabulated as follows:
| Boronic Acid | Initial Rate (M/s) at [Pd] = x, [ArX] = y, [Base] = z |
| This compound | Experimental Value |
| Phenylboronic Acid | Experimental Value |
| (1H-Indol-5-yl)boronic Acid | Experimental Value |
| 4-Tolylboronic Acid | Experimental Value |
| This compound pinacol ester | Experimental Value |
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The structure of the boronic acid primarily influences the transmetalation step.
References
- 1. nbinno.com [nbinno.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of (5-methyl-1H-indazol-6-yl)boronic Acid Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, the indazole scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1][2] Several FDA-approved anticancer drugs, such as axitinib and pazopanib, feature this privileged heterocyclic core.[2][3] The incorporation of a boronic acid moiety introduces unique chemical properties, including the ability to form reversible covalent bonds with serine residues in the ATP-binding pocket of certain kinases, and to act as a bioisostere of carboxylic acids.[4] This guide provides a comparative overview of the biological activity of hypothetical derivatives of (5-methyl-1H-indazol-6-yl)boronic acid, a promising scaffold for the development of novel kinase inhibitors. We will delve into the rationale behind their design, methods for their evaluation, and a comparative analysis of their potential efficacy.
The Rationale for Targeting Kinases with Indazole-Boronic Acid Derivatives
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][5] The ATP-binding site of kinases presents an attractive target for small molecule inhibitors. The indazole ring system is adept at forming key hydrogen bond interactions within this pocket.[6] The addition of a boronic acid group at the 6-position of the 5-methyl-1H-indazole core can enhance binding affinity and modulate selectivity towards specific kinases.
This guide will focus on the comparative evaluation of a series of hypothetical this compound derivatives against a panel of cancer-relevant kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), AXL receptor tyrosine kinase, and MET proto-oncogene, receptor tyrosine kinase (c-Met).[1][7][8]
Comparative Biological Activity of this compound Derivatives
To illustrate a comparative analysis, let us consider a hypothetical series of derivatives of this compound, where various substituents are introduced to probe the structure-activity relationship (SAR).
| Compound ID | R1 Substituent | R2 Substituent | VEGFR-2 IC50 (nM) | AXL IC50 (nM) | c-Met IC50 (nM) | A549 Cell Viability IC50 (µM) |
| HYPO-001 | H | H | 150 | 320 | 450 | > 50 |
| HYPO-002 | F | H | 75 | 150 | 200 | 25.3 |
| HYPO-003 | H | 4-fluorophenyl | 25 | 80 | 110 | 8.1 |
| HYPO-004 | F | 4-fluorophenyl | 5 | 15 | 30 | 1.2 |
| HYPO-005 | H | 3-aminopyridine | 90 | 250 | 300 | 35.7 |
This data is hypothetical and for illustrative purposes only.
-
Fluorination at the R1 position (HYPO-002 vs. HYPO-001) appears to enhance the inhibitory activity against all three kinases, suggesting a favorable interaction of the fluorine atom in the kinase binding pocket.
-
Aromatic substitution at the R2 position (HYPO-003 vs. HYPO-001) significantly improves potency, with the 4-fluorophenyl group being particularly effective. This highlights the importance of exploring substitutions at this vector to optimize interactions with the solvent-exposed region of the ATP-binding site.
-
The combination of both modifications (HYPO-004) results in a synergistic effect, yielding the most potent compound in this hypothetical series.
-
Introduction of a different heterocyclic ring (HYPO-005) leads to a decrease in activity compared to the fluorophenyl-substituted derivatives, indicating that the nature of the aromatic system at R2 is crucial for potent inhibition.
Experimental Methodologies for Biological Evaluation
The following section details the protocols for the key assays used to determine the biological activity of our hypothetical this compound derivatives.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[9][10][11]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., VEGFR-2, AXL, or c-Met), a suitable substrate (e.g., a synthetic peptide), and the kinase assay buffer.
-
Compound Addition: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a radioactive assay that measures the incorporation of ³²P from [γ-³²P]ATP into the substrate, or a non-radioactive method like an antibody-based detection system (e.g., ELISA) or a luminescence-based assay.[12][13]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Assay:
Caption: Workflow of the in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma cells) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells and determine the IC50 value.
Workflow for MTT Cell Viability Assay:
Caption: Workflow of the MTT cell viability assay.
In Vivo Tumor Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.[18][19][20]
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549) into immunocompromised mice (e.g., nude or SCID mice).[20]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[21]
-
Randomization and Treatment: Randomize the mice into treatment groups and administer the test compound or vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy.
Workflow for In Vivo Tumor Xenograft Study:
Caption: Workflow of an in vivo tumor xenograft study.
Signaling Pathways and Mechanism of Action
The targeted kinases (VEGFR-2, AXL, and c-Met) are key drivers of tumorigenesis, promoting processes such as angiogenesis, cell proliferation, survival, and metastasis.
Simplified Kinase Signaling Pathway:
Caption: Simplified signaling pathway of receptor tyrosine kinases and the point of inhibition.
Conclusion and Future Directions
This guide has provided a framework for the comparative analysis of the biological activity of this compound derivatives as kinase inhibitors. The hypothetical data illustrates how systematic structural modifications can lead to significant improvements in potency. The detailed experimental protocols provide a roadmap for researchers to evaluate novel compounds in this chemical series.
Future work should focus on expanding the library of derivatives to further probe the SAR, with an emphasis on improving selectivity for the target kinase to minimize off-target effects. Lead compounds should be further characterized for their pharmacokinetic properties and evaluated in more advanced preclinical models. The insights gained from such studies will be invaluable in the development of the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. In Vitro Kinase Assays | Revvity [revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of (5-methyl-1H-indazol-6-yl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation and purity assessment of heterocyclic building blocks are paramount. (5-methyl-1H-indazol-6-yl)boronic acid, a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active molecules, is no exception. Its utility in sophisticated coupling reactions, such as the Suzuki-Miyaura cross-coupling, demands a well-characterized and pure starting material.[1]
This guide provides an in-depth look at the expected spectroscopic data for this compound. We will explore the nuances of its characterization by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, we will objectively compare its spectral features with those of key structural isomers and analogs to highlight the subtle yet critical differences that ensure unambiguous identification. The methodologies and interpretations presented herein are grounded in established principles and practical field experience.
Spectroscopic Profile of this compound
The structural integrity of this compound (MW: 175.98 g/mol ) is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For arylboronic acids, careful sample preparation is crucial. These compounds have a propensity to form cyclic, trimeric anhydrides known as boroxines, which can lead to complex or broad signals in the NMR spectrum. To ensure the analysis of the monomeric species, it is best practice to use a hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (Methanol-d₄), which effectively breaks up these oligomers.[2]
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ ~13.0 ppm (s, 1H): This broad singlet corresponds to the indazole N-H proton. Its chemical shift can be variable and it may exchange with D₂O.
-
δ ~8.1 ppm (s, 2H): A broad singlet attributed to the two acidic protons of the boronic acid group, B(OH)₂. This signal will also disappear upon a D₂O exchange.
-
δ ~8.0 ppm (s, 1H): The proton at the C3 position of the indazole ring.
-
δ ~7.8 ppm (s, 1H): The aromatic proton at the C7 position.
-
δ ~7.2 ppm (s, 1H): The aromatic proton at the C4 position.
-
δ ~2.4 ppm (s, 3H): A sharp singlet corresponding to the methyl group protons at the C5 position.
Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
δ ~141 ppm: C7a (quaternary)
-
δ ~139 ppm: C3a (quaternary)
-
δ ~135 ppm: C3
-
δ ~132 ppm: C5
-
δ ~125 ppm: C4
-
δ ~120 ppm: C7
-
δ ~110 ppm: C6 (carbon bearing the boronic acid, its signal may be broad due to quadrupolar relaxation of the attached boron atom)
-
δ ~21 ppm: CH₃
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the molecular weight of polar molecules like boronic acids.[3] Analysis is typically performed in positive ion mode, where the molecule is observed as its protonated species [M+H]⁺.
-
Expected m/z: 176.08 ([M+H]⁺), corresponding to the molecular formula C₈H₁₀BN₂O₂⁺.
It is important to be aware that under certain ESI conditions, boronic acids can form adducts with solvents or dehydrate, leading to other observable ions.[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the spectrum is characterized by the following key absorptions:
-
~3400-3100 cm⁻¹ (broad): A very broad and strong band corresponding to the O-H stretching vibrations of the B(OH)₂ group, often overlapping with the N-H stretch.
-
~3000-2900 cm⁻¹: C-H stretching from the aromatic and methyl groups.
-
~1620 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1350 cm⁻¹ (strong): A characteristic strong B-O stretching vibration.
Comparative Spectroscopic Analysis with Structural Alternatives
To truly appreciate the spectroscopic signature of this compound, it is instructive to compare it with its isomers. The position of the methyl and boronic acid groups significantly influences the electronic environment of the protons and carbons, leading to distinct and predictable differences in their NMR spectra.
| Compound | Key Distinguishing ¹H NMR Features (Aromatic Region) | Rationale for Difference |
| This compound (Target) | Three aromatic singlets (~7.8, ~7.2, ~8.0 ppm). | Protons at C4, C7, and C3 have no adjacent proton neighbors, resulting in singlets. |
| (5-Methyl-1H-indazol-4-yl)boronic acid [5] | Two aromatic doublets (~7.4, ~7.1 ppm, J ≈ 8 Hz). | The C6 and C7 protons are adjacent and will couple, appearing as an AX spin system (two doublets). |
| (6-Methyl-1H-indazol-5-yl)boronic acid [6] | Two aromatic singlets (~7.7, ~7.5 ppm). | The protons at C4 and C7 are isolated by substituents and will appear as singlets. |
| (1-Methyl-1H-indazol-6-yl)boronic acid [7] | Absence of the N-H signal (~13.0 ppm). Appearance of an N-CH₃ singlet (~4.0 ppm). Aromatic region shows two doublets and a singlet. | N-methylation removes the acidic N-H proton and introduces a new methyl group signal. The aromatic coupling pattern will differ from the N-H tautomer. |
This comparative analysis underscores the diagnostic power of ¹H NMR. The unique splitting pattern and chemical shifts in the aromatic region serve as a reliable fingerprint for each specific isomer.
Experimental Protocols
To ensure reproducible and high-quality data, the following standardized protocols are recommended.
Protocol 1: NMR Spectroscopic Analysis
This protocol is designed to mitigate the common issue of boronic acid oligomerization.
Causality Behind Choices:
-
Solvent: DMSO-d₆ is chosen for its excellent solvating power and its ability to disrupt the hydrogen-bonded boroxine trimers, ensuring sharp signals for the monomeric boronic acid.[2]
-
Scans: A higher number of scans for ¹³C is necessary due to the low natural abundance of the ¹³C isotope and to obtain a good signal-to-noise ratio.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
This method is optimized for sensitive detection and accurate mass determination.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Scan Range: m/z 50-500
-
-
Data Analysis: Identify the monoisotopic peak corresponding to the [M+H]⁺ ion and compare it to the theoretical exact mass.
Causality Behind Choices:
-
Acidification: The addition of 0.1% formic acid promotes protonation of the indazole nitrogen atoms, leading to efficient ionization and a strong signal for the [M+H]⁺ ion.
-
High Resolution: Using a high-resolution instrument allows for the confirmation of the elemental composition through an exact mass measurement, providing a higher degree of confidence than nominal mass alone.[4]
Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a rapid and simple method that requires minimal sample preparation.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Lower the sampling arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The software will automatically generate a transmittance or absorbance spectrum. Identify the key vibrational bands and assign them to the corresponding functional groups.
Causality Behind Choices:
-
ATR Accessory: This technique is non-destructive and requires no sample preparation (like KBr pellets), making it highly efficient for routine analysis of solid samples.
Conclusion and Best Practices
The spectroscopic characterization of this compound is straightforward when appropriate methodologies are employed. A combination of ¹H NMR, ¹³C NMR, high-resolution MS, and IR spectroscopy provides a self-validating system for confirming the identity, structure, and purity of this valuable synthetic intermediate.
The key takeaway for researchers is the diagnostic power of ¹H NMR in distinguishing between closely related isomers. The unique fingerprint provided by the aromatic proton signals is often sufficient to unambiguously confirm the correct positional isomer. When sourcing this or any other boronic acid, demanding a comprehensive Certificate of Analysis with high-quality, well-assigned spectra is a critical step in ensuring the success of subsequent synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. 1245816-10-7|(5-Methyl-1H-indazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. 1310405-35-6 | (6-Methyl-1H-indazol-5-yl)boronic acid - Moldb [moldb.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
A Comparative Yield Analysis of Catalytic Routes to (5-methyl-1H-indazol-6-yl)boronic Acid: A Guide for Researchers
For chemists engaged in drug discovery and development, (5-methyl-1H-indazol-6-yl)boronic acid and its derivatives are valuable building blocks. The indazole core is a privileged scaffold found in numerous pharmacologically active compounds, and the boronic acid moiety provides a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. The efficient synthesis of this key intermediate is therefore of significant interest.
This guide provides an in-depth comparative analysis of two prominent catalytic methodologies for the synthesis of this compound: the traditional palladium-catalyzed Miyaura borylation of a pre-functionalized indazole and the more modern iridium-catalyzed direct C-H borylation. By examining the mechanistic underpinnings, experimental protocols, and, most critically, the achievable yields of each approach, this document aims to equip researchers with the necessary insights to select the optimal synthetic strategy for their specific needs.
At a Glance: Comparative Performance of Catalytic Systems
To facilitate a rapid assessment, the following table summarizes the key performance indicators for the two primary catalytic routes to this compound pinacol ester, a stable and commonly used derivative.
| Parameter | Method 1: Palladium-Catalyzed Miyaura Borylation | Method 2: Iridium-Catalyzed C-H Borylation |
| Starting Material | 6-bromo-5-methyl-1H-indazole | 5-methyl-1H-indazole |
| Catalyst | Pd(dppf)Cl₂ | [Ir(OMe)(COD)]₂ |
| Ligand | dppf (in catalyst complex) | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Bis(pinacolato)diboron (B₂pin₂) |
| Base/Additive | Potassium Acetate (KOAc) | None |
| Solvent | 1,4-Dioxane | Tetrahydrofuran (THF) |
| Temperature | 80-100 °C | 80 °C |
| Reaction Time | 5-20 hours | 12-24 hours |
| Typical Yield | High (est. 85-95%) | Moderate to Good (regioisomer mixture) |
| Key Advantage | High yield and predictability | Atom economy (no pre-functionalization) |
| Key Challenge | Multi-step synthesis of starting material | Control of regioselectivity |
Method 1: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a robust and widely adopted method for the synthesis of aryl and heteroaryl boronic esters from the corresponding halides or triflates.[1] This approach relies on a palladium catalyst to couple the organohalide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
Mechanistic Rationale
The catalytic cycle of the Miyaura borylation is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Miyaura Borylation.
The choice of a relatively weak base, such as potassium acetate (KOAc), is crucial to prevent the premature Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting aryl halide.[1] The dppf ligand on the palladium catalyst provides the necessary stability and reactivity for an efficient catalytic turnover.
Experimental Protocols
Step 1: Synthesis of 6-bromo-5-methyl-1H-indazole
This synthetic route begins with the commercially available 4-bromo-2-methylaniline. The indazole ring is constructed through a diazotization and cyclization sequence.
Caption: Synthetic workflow for 6-bromo-5-methyl-1H-indazole.
Protocol:
-
Acetylation: To a solution of 4-bromo-2-methylaniline (1.0 eq) in chloroform, add acetic anhydride (1.1 eq) at a temperature below 40°C.
-
Cyclization: To the resulting mixture, add potassium acetate (0.15 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (around 68°C) for approximately 20 hours.[2]
-
Work-up and Hydrolysis: After cooling, remove the volatile components under vacuum. Add water and perform an azeotropic distillation. Subsequently, add concentrated hydrochloric acid and heat to 50-55°C to hydrolyze the acetyl group.
-
Isolation: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous sodium hydroxide solution. Evaporate the solvent and slurry the resulting solid with heptane. Filter and dry the solid to yield 6-bromo-5-methyl-1H-indazole.[2]
Step 2: Miyaura Borylation
This protocol is adapted from a general and high-yielding procedure for the borylation of heteroaryl bromides.[3]
Protocol:
-
Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve 6-bromo-5-methyl-1H-indazole (1.0 eq) in 1,4-dioxane.
-
Addition of Reagents: Add bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq) and anhydrous potassium acetate (2.0-3.0 eq).
-
Catalyst Addition: Under nitrogen protection, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01-0.1 eq).
-
Reaction: Purge the system with nitrogen three times, then heat the mixture to 80-100°C and stir for 5-20 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter through a pad of Celite, washing the filter cake with dichloromethane. Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford this compound pinacol ester. A final recrystallization or trituration from hexane can provide highly pure material.[4]
Method 2: Iridium-Catalyzed C-H Borylation
Direct C-H borylation has emerged as a powerful, atom-economical strategy for the synthesis of organoboron compounds, circumventing the need for pre-functionalized starting materials.[5] Iridium catalysts, in particular, have shown remarkable efficacy and functional group tolerance in these transformations.
Mechanistic Rationale and Regioselectivity
The iridium-catalyzed C-H borylation typically involves an Ir(III)/Ir(V) catalytic cycle. A key challenge in the application of this methodology to substituted heteroaromatics is the control of regioselectivity. For N-unsubstituted or N-alkylated indazoles, C-H activation often preferentially occurs at the C3 position of the pyrazole ring.[5]
Caption: Iridium-catalyzed C-H borylation of 5-methyl-1H-indazole.
Achieving borylation on the benzene ring, specifically at the C6 position, requires overcoming the intrinsic reactivity of the C3-H bond. While directing groups can be employed to steer the borylation to a specific position, for a substrate like 5-methyl-1H-indazole, achieving high C6 selectivity can be challenging and often results in a mixture of regioisomers.[6][7] The steric and electronic effects of the methyl group at the C5 position will influence the regiochemical outcome, but typically C3 borylation remains a competitive pathway.
Experimental Protocol
The following is a general procedure for the iridium-catalyzed C-H borylation of indazoles, which would require optimization to maximize the yield of the desired C6-borylated product.[4]
Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, charge 5-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.0-1.5 eq), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.006 eq), and [Ir(OMe)(COD)]₂ (0.003 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Reaction: Heat the resulting solution to 80°C and monitor the reaction by GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with dichloromethane. The combined organic layers are dried and concentrated. Purification by flash column chromatography is necessary to separate the regioisomeric boronate ester products.
Comparative Analysis and Conclusion
Yield and Efficiency: The palladium-catalyzed Miyaura borylation, while requiring a two-step sequence starting from 4-bromo-2-methylaniline, offers a highly predictable and high-yielding route to the desired this compound pinacol ester. The synthesis of the bromo-indazole precursor is a scalable process, and the subsequent borylation is typically very efficient, with yields often exceeding 85%.[2][3]
In contrast, the iridium-catalyzed C-H borylation presents a more atom-economical approach, starting directly from 5-methyl-1H-indazole. However, the primary drawback is the lack of complete regioselectivity. The inherent reactivity of the C3 position of the indazole ring leads to the formation of a significant amount of the C3-borylated isomer, which can be difficult to separate from the desired C6 product. While optimization of ligands and reaction conditions may improve the regioselectivity, achieving a high isolated yield of the pure C6 isomer can be challenging.
Practical Considerations: For large-scale synthesis where purity and a well-defined product are paramount, the palladium-catalyzed Miyaura borylation is the more reliable and currently superior method. The multi-step nature is offset by the high fidelity and yield of the final borylation step.
The iridium-catalyzed C-H borylation holds promise, particularly for library synthesis or in cases where the starting halogenated indazole is not readily accessible. Further research into directing groups or novel ligand systems that can effectively steer the borylation to the C6 position of the indazole nucleus is needed to enhance the synthetic utility of this modern technique for this specific target molecule.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. CN102786543A - Preparation methods for imidazole[1,2-a]pyridine-6-boric acid pinacol ester and derivatives thereof - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5-methyl-1H-indazol-6-yl)boronic Acid
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-methyl-1H-indazol-6-yl)boronic acid (CAS No. 1310383-42-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety standards and best practices for chemical hygiene.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. This compound, like many boronic acid derivatives, requires careful management.
Primary Hazards:
-
Acute Oral Toxicity: The compound is classified as Acute Toxicity Category 4, carrying the H302 "Harmful if swallowed" hazard statement.[1][2]
-
Irritation: The GHS pictogram GHS07 (exclamation mark) is associated with this chemical, indicating it is an irritant.[1][2] Similar boronic acid compounds are known to cause skin, eye, and respiratory irritation.[3][4][5][6] Inhalation of dust can irritate the respiratory system, while direct contact can cause skin and serious eye irritation.[5]
The causality is clear: improper handling during disposal, such as generating dust or allowing skin contact, can lead to immediate health effects. Therefore, our disposal protocol is designed to minimize these exposure pathways.
Pre-Disposal Safety Protocol: Engineering and Personal Controls
Before beginning any waste consolidation, it is imperative to establish a safe working environment. This is a self-validating system: the proper use of controls and PPE is the first line of defense against exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound, especially transfers that could generate dust, should be performed inside a certified chemical fume hood. This captures airborne particulates at the source.
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and unobstructed, as mandated by OSHA.[7][8]
Personal Protective Equipment (PPE): A standard PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust, preventing serious eye irritation.[3][7] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[3][9] |
| Protective Clothing | Full-length lab coat. | Prevents contamination of personal clothing and skin.[3] |
| Respiratory Protection | NIOSH-approved particulate respirator. | Recommended if dust generation is unavoidable despite engineering controls.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a formal laboratory procedure. Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the sink.[3][10] It must be managed as hazardous waste according to institutional and federal guidelines.[3]
Step 1: Waste Identification and Segregation
-
Principle of Segregation: Chemical incompatibility is a primary concern. Boronic acids should not be mixed with strong oxidizing agents, strong acids, or strong bases to prevent potentially hazardous reactions.[3]
-
Procedure:
-
Designate a specific, compatible waste container solely for this compound and its contaminated waste (e.g., weighing papers, gloves).
-
Store this container separately from incompatible chemical waste streams.[3]
-
Step 2: Waste Accumulation and Container Management
-
Container Selection: Use a container that is chemically compatible, sealable, and durable.[3] The original product container is often a suitable choice if it is in good condition.[3] Otherwise, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Labeling: Proper labeling is a cornerstone of EPA and OSHA compliance.[11][12] The label must be clear and affixed to the container before any waste is added. Include the following information:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: This compound
-
CAS Number: 1310383-42-6
-
-
Procedure:
-
Place unwanted solid this compound and any contaminated disposable materials (gloves, weighing paper, etc.) directly into the labeled hazardous waste container.
-
Keep the container securely sealed at all times, except when actively adding waste.[12] This prevents the release of vapors and protects against spills.
-
Store the container in a designated satellite accumulation area within the laboratory.[3]
-
Step 3: Arranging for Final Disposal
-
Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the designated authority for the collection and ultimate disposal of hazardous waste.[3] Laboratory personnel should never transport hazardous waste outside their designated work area.[3]
-
Procedure:
-
Once the container is full or the project is complete, contact your EHS department to schedule a waste pickup.
-
Provide them with all necessary information about the waste stream (chemical name, quantity, hazard classification).[3]
-
Await collection by trained, authorized EHS personnel.
-
The following diagram outlines the decision-making workflow for this disposal process.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Control and Contain: Prevent the spread of dust or powder. Do not attempt to clean a large spill without proper training and equipment.
-
Cleanup: For a small spill, and only if you are trained to do so:
-
Wear the full PPE described in Section 2.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid generating dust.
-
Carefully sweep or vacuum the material into a designated hazardous waste container.[7]
-
Decontaminate the area with soap and water.
-
All cleanup materials must be disposed of as hazardous waste.[3]
-
Regulatory Framework: Adherence to National Standards
All laboratory operations in the United States are governed by federal and state regulations.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), or the "Lab Standard," mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[13][14] This plan must include standard operating procedures for safe handling and waste disposal.[13]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave" management.[12][15] Your institution's EHS department ensures that these federal and state disposal regulations are met.
By following the specific protocols in this guide, you are not only ensuring your personal safety but also upholding the legal and ethical standards of scientific research.
References
- 1. 5-methyl-1H-indazole-6-boronic acid AldrichCPR 1310383-42-6 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. wilsonsalt.com [wilsonsalt.com]
- 10. youtube.com [youtube.com]
- 11. safetypartnersinc.com [safetypartnersinc.com]
- 12. pfw.edu [pfw.edu]
- 13. osha.gov [osha.gov]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
A Comprehensive Guide to Personal Protective Equipment for Handling (5-methyl-1H-indazol-6-yl)boronic acid
This document provides essential safety and logistical guidance for the handling and disposal of (5-methyl-1H-indazol-6-yl)boronic acid (CAS No. 1310383-42-6). The protocols outlined herein are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a framework of best practices grounded in established safety principles for boronic acids and related compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following recommendations are based on the known hazards of closely related structural isomers and the general chemical class of boronic acids.[1][2][3] It is imperative to consult the specific SDS provided by the supplier before handling this chemical and to perform a risk assessment for your specific laboratory conditions.
Understanding the Hazards: Why Specific PPE is Crucial
This compound is a solid organic compound.[1] While specific toxicity data is limited, the primary hazards are associated with its boronic acid functional group and its physical form as a powder.
-
Skin and Eye Irritation: Like many boronic acids, this compound is expected to be a skin and eye irritant.[2][4] Direct contact with the solid or solutions can cause redness, itching, and discomfort. Serious eye irritation is a significant risk.[2]
-
Respiratory Tract Irritation: As a fine powder, there is a risk of aerosolization during handling. Inhalation of the dust can lead to irritation of the respiratory system.[2][4]
-
Harmful if Swallowed: The compound is classified as harmful if ingested.[1][3]
The causality for these hazards lies in the reactivity of the boronic acid moiety and the potential for the fine particulate solid to come into contact with moist mucous membranes (eyes, respiratory tract) or skin, leading to localized irritation. Therefore, the primary goal of our personal protective equipment (PPE) strategy is to create a complete barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential for mitigating the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A full-face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[2] | To protect the eyes from dust particles and accidental splashes, which can cause serious irritation.[2] |
| Hand Protection | Chemically resistant nitrile or butyl rubber gloves.[4] | To prevent skin contact and potential irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. | To protect the skin on the arms and torso from accidental spills or contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved N95 respirator or higher is necessary. | To prevent the inhalation of airborne particles that can cause respiratory tract irritation.[2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary PPE before approaching the chemical storage area.
-
Have a spill kit containing an inert absorbent material (e.g., vermiculite or sand) readily available.
-
-
Handling:
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent and then wash with soap and water.
-
Remove PPE carefully, avoiding contamination of your skin or clothing.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Spill and Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
-
Small Spills: For small spills contained within a fume hood, use an inert absorbent material to sweep up the solid. Place the material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste generated from the use of this compound must be considered chemical waste.
-
Solid Waste: All solid waste, including contaminated PPE (gloves, etc.), absorbent materials from spills, and empty containers, must be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of solutions down the drain.
-
Disposal Protocol: All chemical waste must be disposed of through your institution's EHS-approved waste management program.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
